molecular formula C7H4Cl2N2O B1430791 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-13-4

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1430791
CAS No.: 1190322-13-4
M. Wt: 203.02 g/mol
InChI Key: BVYWJVMTYRWFEK-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H4Cl2N2O and its molecular weight is 203.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYWJVMTYRWFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile points for chemical modification is paramount. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework stands out as a "privileged structure," forming the core of numerous biologically active molecules, particularly in the development of targeted therapies like kinase inhibitors.[1] Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties that can be fine-tuned to enhance drug-like characteristics such as solubility and target engagement.[1]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule merges the esteemed 7-azaindole core with a 2-oxindole moiety, a feature prevalent in many natural products and pharmaceuticals known for a wide array of biological activities.[2] The addition of two chlorine atoms on the pyridine ring further enhances its utility as a synthetic intermediate, providing reactive handles for diversification through cross-coupling chemistries.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the compound's structural features, predicted physicochemical properties, potential synthetic pathways, and its vast potential as a building block in the synthesis of complex, high-value molecules.

Section 1: Physicochemical Properties and Structural Analysis

While extensive experimental data for this compound is not broadly published, a thorough analysis of its constituent parts allows for a robust prediction of its chemical behavior.

Core Structural Attributes

The molecule's structure (C₇H₄Cl₂N₂O) integrates three key components:

  • A Pyrrole Ring: Prone to electrophilic substitution and with an acidic N-H proton.

  • A Dichloropyridine Ring: The electron-withdrawing chlorine atoms and the pyridine nitrogen significantly influence the electron density of the bicyclic system, making the chloro positions susceptible to nucleophilic aromatic substitution (SₙAr).

  • A Lactam (2-Oxindole) Moiety: This introduces a second acidic N-H proton and a reactive C3 methylene group adjacent to the carbonyl, a common site for functionalization in oxindole chemistry.[3][4]

G cluster_N_Func N-Functionalization cluster_C_Func C-Functionalization A 4,6-Dichloro-1H-pyrrolo [2,3-b]pyridin-2(3H)-one B N1-Alkylation/ Arylation A->B Base, R-X C N3-Alkylation/ Arylation A->C Base, R-X D SₙAr at C4/C6 (Amines, Alcohols) A->D Nu-H, Base E Cross-Coupling at C4/C6 (Suzuki, Buchwald) A->E Pd Catalyst, Coupling Partner F C3 Condensation/ Alkylation A->F Base, Electrophile

References

A Technical Guide to the Synthesis and Structural Elucidation of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis and detailed structural elucidation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic scaffold with significant potential in modern pharmacology. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the proposed methodologies and analytical interpretations, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring a pyrrole ring fused to a pyridine ring, allows it to act as an excellent hinge-binding motif, forming critical hydrogen bonds with the ATP-binding sites of various kinases.[1] This has led to the development of numerous kinase inhibitors targeting signaling pathways that are often deregulated in cancer and other diseases.[2] The Aurora kinases, PI3K, and CDK9 are just a few examples of important cancer targets for which 7-azaindole-based inhibitors have been developed.[2][3][4]

The subject of this guide, this compound, is a functionalized derivative of this core scaffold. The introduction of chlorine atoms at the 4- and 6-positions provides metabolic stability and key reactive handles for further chemical modification, while the oxo group at the 2-position (forming a lactam) alters the electronic properties and introduces an additional hydrogen bond donor/acceptor site. These features make it a highly valuable building block for the synthesis of next-generation kinase inhibitors and other targeted therapeutics.

This guide will first detail a robust, proposed synthetic pathway to access this molecule. Subsequently, it will provide a comprehensive, predictive analysis of the spectroscopic data required for its unambiguous structure elucidation, drawing upon established principles and data from closely related analogues.

Proposed Synthesis of this compound

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Dichlorination) cluster_3 Step 4: Diazotization & Hydrolysis/Oxidation A 7-Azaindole B 3-Nitro-7-azaindole A->B H2SO4, HNO3 C 3-Amino-7-azaindole B->C H2, Pd/C D 4,6-Dichloro-3-amino-7-azaindole C->D 1. NaNO2, HCl 2. CuCl, HCl E This compound D->E 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of 3-Nitro-7-azaindole

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add 7-azaindole (5.0 g, 42.3 mmol) portion-wise, ensuring the temperature does not exceed 10°C.

  • Once dissolution is complete, add a mixture of fuming nitric acid (3.5 mL) and concentrated sulfuric acid (5 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until a yellow precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3-nitro-7-azaindole.

Step 2: Synthesis of 3-Amino-7-azaindole

  • In a hydrogenation vessel, suspend 3-nitro-7-azaindole (5.0 g, 30.6 mmol) and 10% Palladium on carbon (500 mg) in ethanol (100 mL).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-7-azaindole, which can be used in the next step without further purification.

Step 3: Synthesis of 4,6-Dichloro-3-amino-7-azaindole

  • Dissolve 3-amino-7-azaindole (4.0 g, 30.0 mmol) in concentrated hydrochloric acid (60 mL) at 0°C.

  • Add a solution of sodium nitrite (2.28 g, 33.0 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (6.53 g, 66.0 mmol) in concentrated hydrochloric acid (60 mL).

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.

  • Cool the mixture, pour it into water, and neutralize with sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4,6-dichloro-3-amino-7-azaindole.

Step 4: Synthesis of this compound

  • Suspend 4,6-dichloro-3-amino-7-azaindole (2.0 g, 9.8 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (5 mL) at 0°C.

  • Add a solution of sodium nitrite (0.75 g, 10.8 mmol) in water (5 mL) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then heat gently to 80°C and maintain for 1 hour.

  • Cool the reaction to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound, this compound.

Structural Elucidation: A Predictive Spectroscopic Analysis

Unambiguous confirmation of the molecular structure of this compound requires a combination of modern spectroscopic techniques. Based on its structure and data from analogous compounds, we can predict the key features of its spectra.

Foundational Molecular Data
PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂OPubChem[5]
Molecular Weight 203.03 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 1190322-13-4Sunway Pharm Ltd[6]
Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrrole ring and the single aromatic proton on the pyridine ring, in addition to the two N-H protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1HN1-HThe pyrrole N-H proton is typically deshielded and appears as a broad singlet.
~10.8Broad Singlet1HN3-HThe lactam N-H proton is also expected to be downfield and broad due to hydrogen bonding and exchange.
~7.40Singlet1HH-5The lone proton on the pyridine ring is deshielded by the adjacent nitrogen and chlorine atoms.
~3.60Singlet2HH-3The methylene protons at the C3 position are adjacent to the carbonyl group and are expected to appear as a singlet.

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is critical for confirming the carbon backbone, particularly the presence of the C=O group and the two carbons bearing chlorine atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~170.0C-2 (C=O)The lactam carbonyl carbon is highly deshielded and appears significantly downfield.
~150.0C-7aQuaternary carbon at the ring junction, adjacent to pyridine nitrogen.
~148.0C-6Carbon bearing a chlorine atom and adjacent to the pyridine nitrogen.
~142.0C-4Carbon bearing a chlorine atom.
~125.0C-3aQuaternary carbon at the pyrrole ring junction.
~118.0C-5The sole C-H carbon on the pyridine ring.
~45.0C-3The sp³-hybridized methylene carbon of the lactam ring.
Predicted Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The spectrum for this molecule will be dominated by absorptions from the N-H and C=O bonds.

Predicted Key IR Absorptions (KBr Pellet, cm⁻¹)

Frequency (cm⁻¹)IntensityAssignment
3200-3100Strong, BroadN-H stretching (pyrrole and lactam)
~1710Strong, SharpC=O stretching (lactam carbonyl)
~1600, ~1550MediumC=C and C=N stretching (aromatic rings)
~850StrongC-Cl stretching
Predicted Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.

Predicted ESI-MS Fragmentation

  • Molecular Ion (M⁺): A cluster of peaks will be observed due to chlorine isotopes. The most intense peaks will be at m/z 202 (for ³⁵Cl, ³⁵Cl), m/z 204 (for ³⁵Cl, ³⁷Cl), and m/z 206 (for ³⁷Cl, ³⁷Cl) in an approximate ratio of 9:6:1.

  • Key Fragments:

    • [M-CO]⁺: Loss of a neutral carbon monoxide molecule (28 Da) is a common fragmentation pathway for lactams.

    • [M-Cl]⁺: Loss of a chlorine radical (35/37 Da).

    • [M-HCl]⁺: Loss of hydrogen chloride (36/38 Da).

Conclusion and Future Directions

The structural elucidation of this compound is a critical step in harnessing its potential as a versatile building block in drug discovery. This guide has provided a plausible and detailed synthetic protocol and a comprehensive, predictive analysis of the spectroscopic data necessary for its characterization. The electron-withdrawing nature of the chlorine atoms, combined with the hydrogen bonding capabilities of the lactam moiety, makes this scaffold an exciting starting point for the design of potent and selective kinase inhibitors. Future work should focus on the experimental validation of the proposed synthesis and spectroscopic predictions, followed by the exploration of its derivatization at the N1 and N7 positions to build libraries of novel compounds for biological screening.

References

An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1190322-13-4

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its chemical properties, proposes a plausible synthetic pathway, and explores its reactivity and potential applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and insights into the practical application of this molecule.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to purine has made it a cornerstone in the design of a wide array of biologically active molecules. These derivatives have shown promise in targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1] The specific compound, this compound, represents a valuable intermediate, functionalized for further chemical modification and elaboration into more complex drug candidates. The presence of two chlorine atoms on the pyridine ring and a lactam functionality within the pyrrole ring system offers multiple avenues for synthetic diversification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1190322-13-4[2][3][4]
Molecular Formula C₇H₄Cl₂N₂O[2][5]
Molecular Weight 203.0255 g/mol [2]
MDL Number MFCD12962661[2][4]
Appearance White powder (predicted)[6]

Proposed Synthesis and Mechanism

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the formation of related pyrrolopyridinone systems. The proposed synthesis involves the cyclization of a suitably substituted aminopyridine precursor.

Proposed Synthetic Pathway

A likely approach to the synthesis of the target molecule involves the chlorination and subsequent cyclization of a 2-amino-5-chloropyridine derivative.

Synthetic_Pathway A 2-Amino-5-chloropyridine B 2-Amino-3,5-dichloropyridine A->B Chlorination (e.g., NCS) C Ethyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetate B->C Acylation (Ethyl oxalyl chloride) D 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione C->D Intramolecular Cyclization (e.g., PPA, heat) E This compound D->E Selective Reduction (e.g., NaBH4 or catalytic hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Chlorination: 2-Amino-5-chloropyridine is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile to introduce a second chlorine atom at the 3-position of the pyridine ring, yielding 2-amino-3,5-dichloropyridine.

  • Acylation: The resulting 2-amino-3,5-dichloropyridine is then acylated with ethyl oxalyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to form the corresponding oxamate ester, ethyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetate.

  • Intramolecular Cyclization: The oxamate ester undergoes an intramolecular cyclization reaction, likely a Friedel-Crafts type acylation, promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent upon heating. This step would form the tricyclic dione, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

  • Selective Reduction: The final step involves the selective reduction of the 3-keto group of the dione. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation under controlled conditions to yield the desired this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the dichloropyridine ring, the lactam, and the pyrrole-like nitrogen.

Reactivity_Map cluster_molecule This compound Core Core Structure Structure N_Alkylation N-Alkylation/ Acylation N_Alkylation->Structure At N1 Lactam_Reactions Lactam Chemistry (e.g., reduction, ring-opening) Lactam_Reactions->Structure At C2 carbonyl SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 or C6 SNAr->Structure At pyridine ring

Caption: Key reactivity sites of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the electron-deficient pyridine ring are susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of substituents at the C4 and C6 positions, which is a common strategy in the optimization of drug candidates.

  • N-Alkylation and N-Acylation: The nitrogen atom of the pyrrole ring (N1) can be readily alkylated or acylated using various electrophiles. This provides another handle for modifying the molecule's properties, such as solubility and cell permeability.

  • Lactam Chemistry: The lactam carbonyl group at the C2 position can undergo reactions typical of amides, such as reduction to the corresponding amine or hydrolysis to the amino acid under harsh conditions.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (Predicted)
  • Aromatic Region (7.0-8.5 ppm): A singlet corresponding to the proton at the C5 position of the pyridine ring. Another singlet for the proton at the C7 position may also be present.

  • Methylene Protons (3.0-4.0 ppm): A singlet integrating to two protons for the CH₂ group at the C3 position.

  • N-H Proton (10.0-12.0 ppm): A broad singlet for the N-H proton of the pyrrole ring, which may be exchangeable with D₂O.

13C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (160-175 ppm): A signal corresponding to the lactam carbonyl carbon at C2.

  • Aromatic Carbons (110-150 ppm): Signals for the carbon atoms of the pyridine and pyrrole rings. The carbons bearing chlorine atoms (C4 and C6) would appear in this region.

  • Methylene Carbon (30-45 ppm): A signal for the CH₂ carbon at C3.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch (3200-3400 cm-1): A peak corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

  • C=O Stretch (1650-1700 cm-1): A strong absorption band characteristic of the lactam carbonyl group.

  • C-Cl Stretch (600-800 cm-1): Stretching vibrations for the carbon-chlorine bonds.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active compounds. The pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors.

Kinase Inhibitors

The pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for many protein kinases. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors for cancer therapy.[4]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors: This scaffold has been explored for the development of inhibitors targeting CSF1R.[3]

  • KRAS G12C Inhibitors: Structurally related pyrido[2,3-d]pyrimidin-2(1H)-one cores have been described as key intermediates in the synthesis of covalent inhibitors of the KRAS G12C oncoprotein, a significant target in cancer therapy.[7]

The dichloro-substitution pattern of the title compound provides a strategic advantage, allowing for selective functionalization at either the C4 or C6 position to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. Based on the GHS classifications for the related compound 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, it is prudent to assume that the title compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic dichlorination and inherent lactam functionality provide multiple points for chemical modification, enabling the synthesis of diverse libraries of compounds. The pyrrolo[2,3-b]pyridine core is a proven scaffold for targeting a variety of protein kinases, and this particular derivative holds significant potential for the development of novel therapeutics, particularly in oncology. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a catalyst for further research and innovation in the field.

References

Foreword: The Enduring Significance of the Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its structural resemblance to indole, a cornerstone of numerous natural products and pharmaceuticals, allows it to act as a bioisostere, yet the introduction of a nitrogen atom into the six-membered ring fundamentally alters its electronic properties, hydrogen bonding capabilities, and metabolic stability. These nuanced differences have unlocked a wealth of therapeutic possibilities, making the 7-azaindole core a focal point for the development of targeted therapies against a spectrum of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2]

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures to provide a deeper understanding of the strategic and mechanistic considerations that underpin the design and execution of synthetic routes to novel 7-azaindole derivatives. We will explore the causality behind the selection of specific synthetic strategies, offer detailed, field-proven protocols, and connect the chemical synthesis to the biological outcomes through the lens of structure-activity relationships (SAR) and target engagement.

PART 1: STRATEGIC APPROACHES TO THE 7-AZAINDOLE CORE

The construction of the pyrrolo[2,3-b]pyridine skeleton is a challenge of heteroannulation—the fusion of a pyrrole ring onto a pre-existing pyridine or vice versa. The chosen strategy is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the scalability of the reaction sequence. We will delve into several powerful and versatile methods, highlighting the chemical logic that makes each approach suitable for specific synthetic goals.

The Bartoli Indole Synthesis: A Convergent Approach to 7-Substituted Azaindoles

The Bartoli synthesis is a robust method for creating 7-substituted indoles and their aza-analogs from ortho-substituted nitroarenes and vinyl Grignard reagents.[3][4][5] Its primary advantage lies in its ability to directly install a substituent at the 7-position, a feat that can be challenging with other methods.

Mechanistic Rationale: The reaction proceeds through a fascinating cascade. Three equivalents of the vinyl Grignard reagent are required.[5][6] The first equivalent reduces the nitro group to a nitroso intermediate. The second equivalent adds to the nitroso group, setting the stage for a crucial[7][7]-sigmatropic rearrangement.[5][8] The steric bulk of the ortho-substituent is not a hindrance but is, in fact, essential for facilitating this rearrangement.[5] The third equivalent of the Grignard reagent acts as a base to deprotonate an intermediate, leading to aromatization and formation of the indole ring system upon acidic workup.[4]

Bartoli_Mechanism cluster_start Step 1: Nitro Reduction cluster_rearrange Step 2: Addition & Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A ortho-Substituted Nitropyridine B Nitroso Intermediate A->B + Vinyl Grignard (1 eq.) C [3,3]-Sigmatropic Rearrangement B->C + Vinyl Grignard (1 eq.) D Cyclized Intermediate C->D Intramolecular Cyclization E 7-Azaindole Product D->E + Vinyl Grignard (1 eq.) then H+ workup CrossCoupling_Workflow Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu catalysis) Start->Step1 Intermediate 3-Alkynyl-2-aminopyridine Step1->Intermediate Step2 Intramolecular Cyclization (e.g., CuI, MW) Intermediate->Step2 Product Substituted 7-Azaindole Step2->Product GSK3B_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Regulation cluster_downstream Downstream Pathology Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B Inhibits PI3K PI3K/Akt Pathway PI3K->GSK3B Inhibits Abeta_olig Amyloid-β Oligomers Abeta_olig->Wnt Disrupts Abeta_olig->PI3K Disrupts Tau Tau Protein GSK3B->Tau Phosphorylates APP APP Processing (via BACE1) GSK3B->APP Promotes NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Abeta_prod Amyloid-β Production APP->Abeta_prod Pyrrolo Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo->GSK3B Blocks

References

An In-Depth Technical Guide to the In Vitro Evaluation of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Scaffold Derivative

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, with a particular prominence in oncology as potent kinase inhibitors targeting critical signaling pathways.[1][2][3] Molecules built upon this core have been successfully developed to inhibit kinases such as Fibroblast Growth Factor Receptors (FGFRs), Maternal Embryonic Leucine Zipper Kinase (MELK), and Phosphodiesterase 4B (PDE4B), underscoring the scaffold's versatility and therapeutic potential.[2][3][4]

This guide addresses the novel compound, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. In the absence of established biological data for this specific derivative, we will leverage the well-documented activities of its parent scaffold to construct a comprehensive, multi-tiered in vitro evaluation strategy. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning a logical and efficient characterization workflow. Our approach is designed to systematically elucidate the compound's cytotoxic potential, identify its molecular targets, and validate its mechanism of action at a cellular level.

Tier 1: Foundational Bioactivity and Target Identification

The initial phase of evaluation is designed to answer two fundamental questions: Does the compound exhibit biological activity against cancer cells, and what are its likely molecular targets? This tier focuses on broad-spectrum screening to establish a baseline of activity and guide subsequent, more focused investigations.

Anti-Proliferative and Cytotoxicity Assessment

The first critical step is to determine if this compound affects the viability and growth of cancer cells.[5] The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, as it measures cell density based on total cellular protein content, providing a reliable indication of cytotoxicity.[1][5]

Scientific Rationale: The selection of a diverse panel of cancer cell lines is crucial. For a novel pyrrolo[2,3-b]pyridine derivative, this panel should include cell lines with known dysregulation in kinase signaling pathways that are common targets of this scaffold (e.g., breast, lung, or bladder cancer lines with known FGFR amplifications).[2] Comparing the compound's potency across different cell lines can provide early clues about its selectivity.

Experimental Protocol: Sulforhodamine B (SRB) Assay [1][5]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549, T24) into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 72 hours).[1] Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Following incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells, and incubate at 4°C for 1 hour.[5]

  • Staining: Discard the TCA and wash the plates with water. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Solubilization: Wash away unbound dye with 1% acetic acid and allow the plates to air-dry. Solubilize the protein-bound dye by adding 10 mM Tris-base solution to each well.[5]

  • Data Acquisition: Measure the absorbance at 510-540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the resulting dose-response curve.[1]

Data Presentation: Hypothetical GI50 Values

Cell LineCancer TypePutative Dysregulated PathwayHypothetical GI50 (µM) for Cpd XDoxorubicin (Positive Control) GI50 (µM)
MDA-MB-231Breast CancerRAS/RAF/MEK1.5 ± 0.20.8 ± 0.1
A549Lung CancerEGFR2.3 ± 0.41.1 ± 0.3
T24Bladder CancerFGFR30.8 ± 0.10.9 ± 0.2
MCF-10ANon-tumorigenic BreastN/A> 505.2 ± 0.7

Cpd X: this compound. Data are presented as mean ± standard deviation.

Broad-Spectrum Kinase Inhibition Profiling

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, it is imperative to screen the compound against a large, functionally diverse panel of kinases.[2][6] This establishes its primary targets and selectivity profile, which is critical for predicting both efficacy and potential off-target toxicities.

Scientific Rationale: A competitive binding assay, such as the KINOMEscan™ platform, is an efficient method for initial screening.[7] This technology measures the ability of a compound to displace a ligand from the active site of over 480 kinases, providing quantitative binding affinity (Kd) data. This approach is independent of ATP concentration and can identify inhibitors with different binding modes.[7][8]

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Test Compound (Cpd X) Incubation Incubation of Kinases with Compound X Compound->Incubation KinasePanel Immobilized Kinase Panel (>480 Kinases) KinasePanel->Incubation Ligand Active-Site Directed Ligand Competition Competition with Ligand Incubation->Competition Add Ligand Wash Wash Unbound Components Competition->Wash Quantification Quantify Remaining Bound Ligand (e.g., qPCR) Wash->Quantification Analysis Calculate % Inhibition and Determine Kd Quantification->Analysis

Caption: Workflow for a competitive binding kinase profiling assay.

Tier 2: Mechanism of Action and Cellular Target Validation

Once primary kinase targets and anti-proliferative activity are established, the next tier of experiments aims to validate that the compound engages its intended target within a live cell and to elucidate the cellular consequences of this engagement.

Cellular Target Engagement

Confirming that a compound binds to its target protein in a physiological cellular environment is a critical step in drug discovery.[9][10] It provides crucial evidence for the mechanism of action and helps bridge the gap between biochemical activity and cellular effects.[10][11]

Scientific Rationale: The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to specific protein targets in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A test compound that binds to the kinase will compete with the probe, causing a dose-dependent decrease in the BRET signal.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (e.g., FGFR3) fused to NanoLuc® luciferase.

  • Plating: Seed the transfected cells into 96-well plates.

  • Compound and Tracer Addition: Treat the cells with serial dilutions of this compound, followed by the addition of the cell-permeable fluorescent tracer.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the compound's apparent cellular affinity for the target.

BRET_Assay cluster_no_inhibitor No Inhibitor Present cluster_with_inhibitor Inhibitor Present Kinase_A Kinase-NanoLuc Tracer_A Fluorescent Tracer Kinase_A->Tracer_A Binding BRET High BRET Signal Tracer_A->BRET Energy Transfer Kinase_B Kinase-NanoLuc Tracer_B Fluorescent Tracer NoBRET Low BRET Signal Kinase_B->NoBRET Inhibitor Cpd X Inhibitor->Kinase_B Binding

Caption: Principle of the NanoBRET Target Engagement Assay.

Elucidation of Cell Death Mechanism

Observing growth inhibition is not sufficient; understanding how the cells are dying is essential. Differentiating between apoptosis (programmed cell death) and necrosis can inform the compound's mechanism and potential therapeutic window.

Scientific Rationale: An Annexin V-FITC and Propidium Iodide (PI) assay using flow cytometry is the gold standard for this purpose.[1][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V/PI Apoptosis Assay [1][12]

  • Cell Treatment: Seed a relevant cancer cell line (e.g., A549) in 6-well plates and treat with this compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Conclusion and Forward Outlook

This technical guide outlines a systematic and scientifically grounded strategy for the initial in vitro evaluation of this compound. By progressing through a tiered approach—from broad anti-proliferative and kinase screening to specific cellular target engagement and mechanism-of-action studies—researchers can efficiently build a comprehensive profile of this novel compound. The data generated from these assays will be instrumental in determining its therapeutic potential, validating its mechanism, and making data-driven decisions for further preclinical development.[9] The pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of potential therapeutics, and a rigorous evaluation as described herein is the essential first step in translating chemical novelty into clinical possibility.

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to Investigating 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1][2] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenge remains achieving selectivity to minimize off-target effects and associated toxicities.[3] The pyrrolo[2,3-b]pyridine core, a privileged heterocyclic scaffold, has emerged as a promising foundation for the design of potent and selective kinase inhibitors.[4][5][6] This guide focuses on a specific, under-explored derivative, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , as a case study to delineate a comprehensive research framework for its characterization as a potential kinase inhibitor. While direct literature on this exact molecule is sparse, its structural alerts and the established activity of its analogs provide a compelling rationale for investigation.

The Molecule of Interest: this compound

The subject of this guide is a halogenated 7-azaindole derivative. The pyrrolo[2,3-b]pyridine scaffold is of significant medicinal interest due to its structural resemblance to purines, allowing it to function as an ATP-competitive inhibitor for a variety of kinases.[7]

Chemical Structure and Properties:

  • IUPAC Name: this compound[8]

  • Molecular Formula: C₇H₄Cl₂N₂O

  • Molecular Weight: 203.03 g/mol

  • Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle. The presence of the lactam function at the 2-position and chlorine atoms at the 4 and 6 positions are key features for potential kinase interactions. The chlorine atoms can occupy hydrophobic pockets within the ATP-binding site and serve as synthetic handles for further chemical modification.

Potential Kinase Targets and Rationale

Derivatives of the pyrrolo[2,3-b]pyridine and related scaffolds have shown inhibitory activity against several important kinase families. This provides a logical starting point for a screening strategy.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent FGFR inhibitors.[5]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): SGK-1 is implicated in cell proliferation and electrolyte homeostasis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explicitly mentioned in patents for SGK-1 inhibitors.[9]

  • Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): RIPK1 is a key regulator in the necroptosis signaling pathway and a target for inflammatory diseases. Related pyrrolo[2,3-d]pyridazin-7-one derivatives have been developed as RIPK1 inhibitors.[10]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This tyrosine kinase is a target in oncology. 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been investigated as CSF1R inhibitors.[4]

Given this precedent, a primary screening panel should, at a minimum, include representative kinases from these families.

A Framework for Investigation: Experimental Protocols

The following protocols outline a comprehensive, self-validating workflow for the synthesis and characterization of this compound as a kinase inhibitor.

Chemical Synthesis
In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits kinase activity. A luminescence-based assay measuring ADP production is a robust and high-throughput method.[1]

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series in DMSO to determine the IC₅₀ value.

  • Kinase Reaction:

    • In a 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the target kinase (e.g., FGFR1, SGK-1) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be optimized for each kinase, typically at or near the Km value.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Data Presentation: In Vitro Kinase Inhibition Profile

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
FGFR1Experimental ValueExperimental Value
FGFR2Experimental ValueExperimental Value
SGK-1Experimental ValueExperimental Value
RIPK1Experimental ValueExperimental Value
CSF1RExperimental ValueExperimental Value
Off-Target Kinase AExperimental ValueExperimental Value
Off-Target Kinase BExperimental ValueExperimental Value
Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial to confirm that the inhibitor is active in a physiological context.[12][13][14] These assays measure the downstream effects of target kinase inhibition.

Protocol: Cellular Phosphorylation Assay (ELISA-based)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known FGFR activation) in 96-well plates until 80-90% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., FGF2 for FGFR activation) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • ELISA for Phosphorylated Substrate:

    • Use a sandwich ELISA kit specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., Phospho-FRS2α for FGFR).

    • Coat the ELISA plate with a capture antibody for the total substrate protein.

    • Add normalized cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash again and add a chromogenic substrate.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition of substrate phosphorylation for each concentration of the compound.

    • Determine the IC₅₀ value in the cellular context.[15]

Workflow for Characterizing a Novel Kinase Inhibitor

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Evaluation synthesis Synthesis & Purification of This compound biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) synthesis->biochem_assay Test Compound selectivity Kinome Selectivity Profiling (Broad Kinase Panel) biochem_assay->selectivity Determine Potency (IC50) target_engagement Target Engagement Assay (e.g., Cellular Phosphorylation) selectivity->target_engagement Confirm Cellular Potency cell_viability Cell Viability/Proliferation Assay (e.g., Ba/F3) target_engagement->cell_viability Assess Functional Effect pathway_analysis Downstream Pathway Analysis (Western Blot) cell_viability->pathway_analysis Validate Mechanism adme In Vitro ADME/Tox pathway_analysis->adme Lead Candidate pk Pharmacokinetics (PK) in Animal Models adme->pk in_vivo In Vivo Efficacy Studies (Xenograft Models) pk->in_vivo

Caption: A phased workflow for the comprehensive evaluation of a novel kinase inhibitor.

Mechanism of Action Studies

To further understand how the compound interacts with its target, mechanism of action studies are essential.

Kinetic Analysis:

By performing the in vitro kinase assay with varying concentrations of both the inhibitor and ATP, one can determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) using Lineweaver-Burk plots.[3] ATP-competitive inhibitors are common for scaffolds that mimic the purine ring of ATP.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where this compound inhibits the FGFR signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand FGF Ligand receptor FGFR ligand->receptor Binds & Dimerizes ras RAS receptor->ras Activates inhibitor This compound inhibitor->receptor Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Phosphorylates Transcription Factors

Caption: Hypothetical inhibition of the FGFR signaling pathway by the compound.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a fertile ground for the discovery of novel kinase inhibitors. This compound represents a tangible starting point for a research program aimed at developing new therapeutics. The structured, multi-phase approach outlined in this guide—from initial biochemical screening to cellular mechanism-of-action studies—provides a robust framework for its evaluation. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, and ultimately, its efficacy in in vivo disease models. The journey from a promising scaffold to a clinical candidate is arduous, but it begins with the rigorous and systematic application of the principles and protocols detailed herein.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The protocol herein outlines a robust two-step synthetic sequence, commencing with the construction of the core heterocyclic system, 4,6-dihydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, followed by a high-yielding dichlorination reaction. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also the underlying chemical principles and expert insights into critical process parameters. All quantitative data is summarized for clarity, and key transformations are visualized to enhance understanding.

Introduction and Significance

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged structures in medicinal chemistry.[1][2] The incorporation of this scaffold into small molecules has led to the development of numerous potent inhibitors for a range of biological targets, including kinases. The oxindole analogue, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (azaindolin-2-one), serves as a versatile starting point for the synthesis of novel therapeutic agents.[3][4] Specifically, the title compound, this compound, is a highly functionalized intermediate, where the chloro-substituents at the 4 and 6 positions provide reactive handles for further chemical elaboration through nucleophilic substitution or cross-coupling reactions. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note details a reliable and scalable synthetic protocol for obtaining this valuable building block. The presented methodology is grounded in established principles of heterocyclic chemistry and is optimized for both yield and purity.

Overall Synthetic Strategy

The synthesis of this compound is achieved via a two-step process. The first step involves the construction of the core pyrrolopyridinone ring system to yield the dihydroxy intermediate. The second step is a dichlorination reaction that converts the dihydroxy intermediate into the final target compound.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Dichlorination Starting_Materials Substituted Pyridine + Diethyl Oxalate Intermediate 4,6-Dihydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Starting_Materials->Intermediate Condensation/ Cyclization Final_Product This compound Intermediate->Final_Product POCl3

Figure 1: Overall two-step synthetic workflow.

Detailed Experimental Protocols

PART A: Synthesis of 4,6-Dihydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Intermediate 1)

Principle: This step involves a condensation and cyclization sequence starting from a highly functionalized pyridine derivative. The reaction of 2,3-diamino-4,6-dihydroxypyridine with diethyl oxalate under basic conditions leads to the formation of the fused pyrrolone ring. The choice of a strong base like sodium ethoxide is critical to deprotonate the starting materials and drive the condensation reaction to completion.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,3-Diamino-4,6-dihydroxypyridine143.1310.01.43 g
Diethyl Oxalate146.1411.01.61 g (1.5 mL)
Sodium Ethoxide (21% in EtOH)68.0522.07.0 mL
Anhydrous Ethanol46.07-50 mL
2M Hydrochloric Acid36.46-As required
Deionized Water18.02-As required

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,3-diamino-4,6-dihydroxypyridine (1.43 g, 10.0 mmol) and anhydrous ethanol (30 mL).

  • Base Addition: While stirring under a nitrogen atmosphere, add the sodium ethoxide solution (7.0 mL, 22.0 mmol) to the suspension.

  • Reagent Addition: To the resulting mixture, add diethyl oxalate (1.5 mL, 11.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slow addition of 2M hydrochloric acid until a pH of approximately 6-7 is reached. This will cause the product to precipitate.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the isolated solid under vacuum at 60°C to a constant weight to yield 4,6-dihydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as an off-white to pale brown solid.

PART B: Synthesis of this compound (Target Compound)

Principle: This transformation utilizes phosphoryl chloride (POCl₃) to convert the hydroxyl groups of the pyridine ring into chloro groups. This is a classic method for the chlorination of hydroxy-substituted nitrogen heterocycles. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Excess POCl₃ is used both as the reagent and the solvent.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4,6-Dihydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one181.135.00.906 g
Phosphoryl Chloride (POCl₃)153.33-15 mL
Toluene92.14-20 mL
Saturated Sodium Bicarbonate Solution--As required
Dichloromethane (DCM)84.93-50 mL
Anhydrous Sodium Sulfate142.04-As required

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 4,6-dihydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (0.906 g, 5.0 mmol).

  • Reagent Addition: Under a fume hood, slowly add phosphoryl chloride (15 mL) to the flask. Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Workup and Isolation:

    • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump with a cold trap and a base trap).

    • To the residue, add toluene (20 mL) and evaporate again under reduced pressure to azeotropically remove any remaining traces of POCl₃.

    • Carefully quench the reaction by slowly adding the residue to a beaker containing crushed ice (approx. 50 g). Stir the mixture vigorously.

    • Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualization of the Reaction Mechanism

The dichlorination step is a key transformation in this synthesis. The following diagram illustrates the proposed mechanism.

Figure 2: Proposed mechanism for the dichlorination step.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of this compound. The described two-step sequence is efficient and relies on well-established chemical transformations. By following this guide, researchers in drug discovery and organic synthesis can reliably produce this valuable intermediate for their research endeavors. The insights into the causality of experimental choices and the detailed step-by-step instructions are intended to ensure a high rate of success for scientists at the bench.

References

Application Notes and Protocols for the Experimental Derivatization of 4,6-dichloro-7-azaindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindolin-2-one Scaffold

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of diseases.[1][2] The strategic incorporation of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can significantly enhance binding affinity and modulate physicochemical properties.[1] The 7-azaindolin-2-one core, a derivative of 7-azaindole, has garnered significant interest, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4] The derivatization of this core scaffold allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide to the experimental procedures for the derivatization of a highly functionalized and versatile intermediate: 4,6-dichloro-7-azaindolin-2-one . The presence of two distinct chlorine atoms on the pyridine ring, coupled with the reactive lactam nitrogen, offers multiple handles for selective modification. We will detail protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, providing researchers with a robust toolkit for generating diverse libraries of novel compounds.

Synthesis of the Starting Material: 4,6-dichloro-7-azaindolin-2-one

Derivatization at the N-1 Position: N-Acylation and N-Alkylation

The lactam nitrogen of the 7-azaindolin-2-one core is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the compound's properties.

N-Acylation

N-acylation introduces an amide functionality, which can serve as a hydrogen bond donor or acceptor and can be used to introduce further points of diversity. A one-pot direct N-acylation of 7-azaindoles has been reported and can be adapted for the 4,6-dichloro-7-azaindolin-2-one substrate.[7]

Protocol 1: N-Acylation of 4,6-dichloro-7-azaindolin-2-one

  • Reagents and Materials:

    • 4,6-dichloro-7-azaindolin-2-one

    • Carboxylic acid of choice

    • 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Anhydrous acetonitrile (MeCN)

    • Standard work-up and purification reagents (ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel)

  • Procedure:

    • To a solution of the carboxylic acid (1.2 equivalents) and DMAPO (1.2 equivalents) in anhydrous MeCN, add Boc₂O (1.2 equivalents) at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4,6-dichloro-7-azaindolin-2-one (1.0 equivalent) in anhydrous MeCN to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of DMAPO and Boc₂O in situ generates a highly reactive mixed anhydride of the carboxylic acid, which readily acylates the less nucleophilic lactam nitrogen.[7]

  • Acetonitrile is a suitable polar aprotic solvent for this transformation.

N-Alkylation

N-alkylation introduces alkyl or arylalkyl substituents, which can be used to tune lipophilicity and steric bulk. A general and mild procedure for the N-alkylation of azaindazoles provides a good starting point for this transformation.[8]

Protocol 2: N-Alkylation of 4,6-dichloro-7-azaindolin-2-one

  • Reagents and Materials:

    • 4,6-dichloro-7-azaindolin-2-one

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Standard work-up and purification reagents

  • Procedure:

    • To a solution of 4,6-dichloro-7-azaindolin-2-one (1.0 equivalent) in anhydrous DMF or THF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • A strong base like NaH is required to deprotonate the lactam nitrogen, forming the corresponding anion which then acts as a nucleophile.[9]

  • DMF and THF are common polar aprotic solvents for such alkylation reactions.

Derivatization at C4 and C6 Positions: Palladium-Catalyzed Cross-Coupling Reactions

The two chloro-substituents at the C4 and C6 positions of the pyridine ring are ideal handles for introducing carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the dichloropyridine moiety often lead to selective reactions.

Regioselectivity in Cross-Coupling Reactions

In dihalopyridine systems, the halide at the position alpha to the pyridine nitrogen (C6 in this case) is generally more reactive towards oxidative addition to the palladium catalyst than the halide at the gamma position (C4).[10] This inherent reactivity difference can be exploited for selective mono-functionalization at the C6 position under carefully controlled conditions. However, with prolonged reaction times, higher temperatures, or a different choice of catalyst and ligand, di-substitution can be achieved.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A one-pot, chemo-selective Suzuki coupling has been reported for the synthesis of C3,C6-diaryl-7-azaindoles from a 6-chloro-3-iodo-7-azaindole precursor, providing a strong foundation for a protocol to derivatize the C6-position of our target molecule.[5][11]

Protocol 3: Selective Suzuki-Miyaura Coupling at the C6-Position

  • Reagents and Materials:

    • 4,6-dichloro-7-azaindolin-2-one

    • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

    • Pd₂(dba)₃

    • SPhos

    • Cesium carbonate (Cs₂CO₃)

    • Toluene and Ethanol (or 1,4-Dioxane and water)

    • Standard work-up and purification reagents

  • Procedure:

    • In a reaction vessel, combine 4,6-dichloro-7-azaindolin-2-one (1.0 equivalent), the boronic acid/ester (1.2 equivalents), Cs₂CO₃ (2.0 equivalents), Pd₂(dba)₃ (2-5 mol%), and SPhos (4-10 mol%).

    • Add a degassed mixture of toluene/ethanol (e.g., 3:1) or 1,4-dioxane/water (e.g., 4:1).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • The Pd₂(dba)₃/SPhos catalyst system is highly effective for the cross-coupling of chloro-heterocycles.[5][11]

  • The use of a carbonate base is standard for Suzuki couplings.

  • The choice of a mixed solvent system like toluene/ethanol or dioxane/water aids in the solubility of both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a wide range of primary and secondary amines at the C4 and C6 positions.[12][13]

Protocol 4: Selective Buchwald-Hartwig Amination at the C6-Position

  • Reagents and Materials:

    • 4,6-dichloro-7-azaindolin-2-one

    • Primary or secondary amine

    • Pd₂(dba)₃ or Pd(OAc)₂

    • RuPhos or XPhos

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

    • Anhydrous toluene or 1,4-dioxane

    • Standard work-up and purification reagents

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 4,6-dichloro-7-azaindolin-2-one (1.0 equivalent), the amine (1.2 equivalents), NaOtBu (1.4 equivalents), Pd₂(dba)₃ (2-5 mol%), and RuPhos (4-10 mol%).

    • Add anhydrous, degassed toluene or 1,4-dioxane.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Bulky, electron-rich phosphine ligands like RuPhos and XPhos are essential for facilitating the oxidative addition of the palladium catalyst to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.[13]

  • A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine and facilitate the catalytic cycle.[12]

Data Presentation

Table 1: Summary of Derivatization Reactions for 4,6-dichloro-7-azaindolin-2-one (Illustrative)

PositionReaction TypeReagentsSolventTypical ConditionsExpected Product
N-1N-AcylationCarboxylic Acid, DMAPO, Boc₂OMeCN0 °C to RTN-Acyl-4,6-dichloro-7-azaindolin-2-one
N-1N-AlkylationAlkyl Halide, NaHDMF or THF0 °C to RTN-Alkyl-4,6-dichloro-7-azaindolin-2-one
C6Suzuki-MiyauraBoronic Acid/Ester, Pd₂(dba)₃, SPhos, Cs₂CO₃Toluene/Ethanol80-100 °C4-chloro-6-aryl/heteroaryl-7-azaindolin-2-one
C6Buchwald-HartwigAmine, Pd₂(dba)₃, RuPhos, NaOtBuToluene80-110 °C4-chloro-6-amino-7-azaindolin-2-one
C4 & C6Suzuki-MiyauraBoronic Acid/Ester (excess), Pd₂(dba)₃, SPhos, Cs₂CO₃Toluene/Ethanol>100 °C, extended time4,6-diaryl/heteroaryl-7-azaindolin-2-one
C4 & C6Buchwald-HartwigAmine (excess), Pd₂(dba)₃, RuPhos, NaOtBuToluene>110 °C, extended time4,6-diamino-7-azaindolin-2-one

Visualization of Experimental Workflows

experimental_workflow cluster_start Starting Material Synthesis cluster_n_derivatization N-1 Derivatization cluster_c_derivatization C-6/C-4 Derivatization cluster_products Derivative Libraries start_material 4,6-dichloro-7-azaindolin-2-one n_acylation N-Acylation start_material->n_acylation Protocol 1 n_alkylation N-Alkylation start_material->n_alkylation Protocol 2 suzuki Suzuki Coupling start_material->suzuki Protocol 3 buchwald Buchwald-Hartwig Amination start_material->buchwald Protocol 4 n_acyl_prod N-Acyl Derivatives n_acylation->n_acyl_prod n_alkyl_prod N-Alkyl Derivatives n_alkylation->n_alkyl_prod c6_aryl_prod C6-Aryl/Heteroaryl Derivatives suzuki->c6_aryl_prod c6_amino_prod C6-Amino Derivatives buchwald->c6_amino_prod disubst_prod Di-substituted Derivatives c6_aryl_prod->disubst_prod Further Derivatization c6_amino_prod->disubst_prod Further Derivatization

Caption: General workflow for the derivatization of 4,6-dichloro-7-azaindolin-2-one.

Conclusion

The 4,6-dichloro-7-azaindolin-2-one scaffold is a versatile platform for the synthesis of novel, highly functionalized molecules with significant potential in drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to explore the derivatization of this core at the N-1, C-4, and C-6 positions. By carefully selecting the appropriate reaction conditions, selective mono- or di-functionalization can be achieved, enabling the generation of diverse chemical libraries for biological screening. The principles of regioselectivity in palladium-catalyzed cross-coupling reactions on dichloropyridine systems serve as a valuable guide for the predictable derivatization of this important heterocyclic core.

References

Application Notes and Protocols for the Cellular Characterization of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Candidate Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature and hydrogen bonding capabilities make it an ideal framework for designing potent and selective kinase inhibitors. Derivatives of this scaffold have shown promise in targeting a range of kinases implicated in diseases from cancer to neurodegeneration, including Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase[1][2]. A related scaffold, azaindolin-2-one, has been identified in dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau aggregation, highlighting its potential in neurodegenerative disorders like Alzheimer's disease[3][4].

This application note focuses on 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a member of this promising class of compounds. While the specific biological targets of this particular molecule are yet to be fully elucidated, its structural similarity to known inhibitors of the DYRK and GSK families suggests it may act on these or related kinases. The following protocols provide a comprehensive workflow for researchers to characterize the cellular activity of this and other novel pyrrolo[2,3-b]pyridine derivatives, from initial cytotoxicity assessment to target engagement and downstream signaling analysis.

Part 1: Foundational Cellular Assays

A critical first step in characterizing any new compound is to determine its effect on cell viability and to establish a non-toxic working concentration range for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assessment

This protocol describes a method to evaluate the effect of this compound on cell proliferation and viability using a standard MTT assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Plate cells (e.g., HEK293T, SH-SY5Y, or a cancer cell line relevant to the hypothesized target) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Add the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.5%.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterDescription
Cell Lines HEK293T (general), SH-SY5Y (neuronal), Cancer cell lines (e.g., HCT116, A549)
Compound Conc. 0.1 µM - 100 µM (suggested starting range)
Incubation Time 48 - 72 hours
Readout Absorbance at 570 nm

Part 2: Target Identification and On-Target Effect Validation

Based on the pyrrolo[2,3-b]pyridine scaffold's known targets, we hypothesize that this compound may inhibit kinases such as DYRK1A or GSK3β. The following protocols are designed to test this hypothesis.

Western Blot Analysis of Downstream Signaling

Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is a robust method to detect these changes.

Hypothetical Signaling Pathways and Inhibition

DYRK1A_GSK3B_Pathway

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis:

    • Seed cells (e.g., SH-SY5Y for neuronal targets) in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound (based on GI₅₀ data) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Suggested antibodies include:

      • For DYRK1A pathway: anti-phospho-Tau (Thr212), anti-total-Tau, anti-DYRK1A.

      • For GSK3β pathway: anti-phospho-GSK3β (Ser9 - inhibitory mark), anti-total-GSK3β, anti-β-catenin, anti-phospho-Tau (Ser396).

      • Loading control: anti-GAPDH or anti-β-actin.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize bands using a chemiluminescence imaging system. Densitometry can be used for quantification.

In-Cell Target Engagement

To confirm that the compound directly binds to its putative target within the complex cellular environment, a target engagement assay is crucial. The NanoBRET™ Target Engagement (TE) assay is a sensitive method based on bioluminescence resonance energy transfer.

Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection:

    • Transfect HEK293T cells with a plasmid encoding the kinase of interest (e.g., DYRK1A or GSK3β) fused to NanoLuc® luciferase.

  • Cell Plating and Tracer Addition:

    • Plate the transfected cells in a 96-well white-bottom plate.

    • Add the specific NanoBRET™ TE Tracer that binds to the kinase of interest.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

  • Substrate Addition and Signal Measurement:

    • Add Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • A decrease in the BRET ratio upon addition of the test compound indicates displacement of the tracer and therefore, target engagement.

    • Plot the BRET ratio against the compound concentration to determine the IC₅₀ for target engagement.

AssayPurposeKey Reagents
Western Blot Measure downstream signaling effectsPhospho-specific antibodies, Total protein antibodies
NanoBRET™ TE Confirm direct binding in live cellsNanoLuc-Kinase fusion vector, NanoBRET™ Tracer, Nano-Glo® Substrate

Part 3: Data Interpretation and Advanced Cellular Models

Successful characterization of a novel compound requires careful data interpretation and may necessitate the use of more complex, physiologically relevant cell models.

Interpreting the Data
  • Selectivity: To assess selectivity, the compound should be tested against a panel of related kinases. A highly selective inhibitor will have a significantly lower IC₅₀ for its primary target compared to other kinases.

Moving to Advanced Models

Once the primary target and cellular mechanism of action are established, further validation in more complex models is recommended. This can include:

  • 3D Spheroid Cultures: These models better mimic the in vivo tumor microenvironment.

  • Primary Neurons or iPSC-derived Neurons: For compounds targeting neurological kinases like DYRK1A and GSK3β, these models provide a more physiologically relevant context.

  • Co-culture Systems: To study the effect of the compound on interactions between different cell types (e.g., cancer cells and immune cells).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound and other novel compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold. By systematically assessing cytotoxicity, investigating downstream signaling pathways, and confirming target engagement in a cellular context, researchers can confidently advance promising kinase inhibitors through the drug discovery pipeline.

References

The Strategic Application of 4,6-dichloro-pyrrolo[2,3-b]pyridine in Modern Cancer Research: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the pursuit of novel molecular scaffolds that can serve as a foundation for potent and selective inhibitors is paramount. Among these, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged structure." Its intrinsic ability to form key hydrogen bonding interactions with the hinge region of ATP-binding sites in protein kinases makes it a cornerstone in the design of a new generation of cancer therapeutics. The specific subject of this guide, 4,6-dichloro-pyrrolo[2,3-b]pyridine , represents a critical starting material and a versatile intermediate for medicinal chemists. The two chlorine atoms at the 4 and 6 positions offer reactive handles for regioselective functionalization, enabling the synthesis of diverse compound libraries for screening against a wide array of cancer-relevant targets.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold in cancer research, providing in-depth technical insights, validated protocols, and a forward-looking perspective.

Core Application: A Versatile Building Block for Kinase Inhibitors

The primary application of 4,6-dichloro-pyrrolo[2,3-b]pyridine in oncology research is as a foundational scaffold for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP, allowing derivatives to act as competitive inhibitors at the enzyme's active site.[2]

Derivatives of this scaffold have been successfully developed to target a range of kinases implicated in cancer progression, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers of tumor growth and angiogenesis.[3]

  • Non-Receptor Tyrosine Kinases: A broad category of kinases involved in various signaling cascades.

  • Serine/Threonine Kinases: Including those in the MAPK and PI3K/AKT pathways, which are frequently mutated in human cancers. For example, derivatives have shown inhibitory activity against B-RAF.[4]

  • Cell Cycle-Related Kinases: Such as Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.[5]

  • DNA Damage Response (DDR) Kinases: Like Ataxia-Telangiectasia Mutated (ATM) kinase, which is a crucial regulator of the cellular response to DNA damage.[6]

The strategic importance of the 4,6-dichloro-pyrrolo[2,3-b]pyridine lies in the differential reactivity of the two chlorine atoms, allowing for sequential and controlled introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties of the final compound.

Signaling Pathways and Mechanistic Insights

The anticancer activity of compounds derived from 4,6-dichloro-pyrrolo[2,3-b]pyridine stems from their ability to modulate critical signaling pathways. For instance, by inhibiting kinases like EGFR or VEGFR, these compounds can block downstream signaling cascades responsible for cell proliferation and angiogenesis.

Signal_Transduction_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of RTK and RAF Signaling Pathways.

Experimental Protocols

The journey from the 4,6-dichloro-pyrrolo[2,3-b]pyridine scaffold to a potential drug candidate involves a series of chemical syntheses and biological evaluations.

Protocol 1: Synthesis of a C4-Arylamino-C6-Aryl-pyrrolo[2,3-b]pyridine Derivative

This protocol outlines a general, two-step synthetic route leveraging the differential reactivity of the chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution, followed by a palladium-catalyzed cross-coupling reaction at the C6 position.

Workflow Diagram:

Synthesis_Workflow Start 4,6-dichloro-pyrrolo[2,3-b]pyridine Step1 Nucleophilic Aromatic Substitution (e.g., with an aniline derivative) Start->Step1 Intermediate 4-Arylamino-6-chloro-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Suzuki Cross-Coupling (with a boronic acid) Intermediate->Step2 Product 4-Arylamino-6-aryl-pyrrolo[2,3-b]pyridine (Final Compound) Step2->Product

Caption: General Synthetic Workflow.

Step-by-Step Methodology:

  • Step 1: Nucleophilic Aromatic Substitution at C4

    • To a solution of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as isopropanol or n-butanol, add the desired aniline derivative (1.1 eq).

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl) to protonate the pyridine nitrogen, further activating the C4 position towards nucleophilic attack.

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 4-arylamino-6-chloro-pyrrolo[2,3-b]pyridine intermediate by flash column chromatography on silica gel.

  • Step 2: Suzuki Cross-Coupling at C6

    • In a reaction vessel, combine the 4-arylamino-6-chloro-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-16 hours, monitoring for completion by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by flash column chromatography or preparative HPLC to yield the desired 4-arylamino-6-aryl-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

Once a library of derivatives is synthesized, their biological activity is assessed. A primary screen is typically an in vitro kinase inhibition assay to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized test compound in 100% DMSO (e.g., 10 mM).

    • Prepare assay buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP solutions at the required concentrations.

  • Assay Procedure (Example using a luminescence-based assay like Kinase-Glo®):

    • Serially dilute the test compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • In a 96-well or 384-well plate, add the kinase enzyme to each well.

    • Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C).

    • Stop the reaction and quantify the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®). The amount of ATP consumed is proportional to the kinase activity.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay

To assess the effect of the synthesized compounds on cancer cells, a cell viability assay is performed. This measures the compound's ability to reduce the number of viable cells, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A431 for EGFR inhibitors, HCT116 for colorectal cancer studies) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37 °C and 5% CO2.[7]

  • Assay Procedure (Example using an MTT or resazurin-based assay):

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for a specified period, typically 48 to 72 hours.

    • Add the viability reagent (e.g., MTT or resazurin) to each well and incubate for an additional 2-4 hours.

    • For MTT assays, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by fitting the data to a dose-response curve.

Quantitative Data Summary

The versatility of the pyrrolo[2,3-b]pyridine scaffold allows for the generation of compounds with a wide range of potencies. The following table provides a representative summary of inhibitory activities for compounds derived from related scaffolds, illustrating the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Target Cell LineGI50/IC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineEGFRVariesA431Varies[3]
Pyrrolo[2,3-d]pyrimidineVEGFR-2Varies--[3]
Pyrazolo[3,4-b]pyridineDYRK1B3 - 287HCT1161.6[7]
Pyrrolo[2,3-b]pyridineV600E B-RAF80 - 85VariousPotent[4]
Pyrrolo[2,3-b]pyridineCDK848.6Colorectal CancerVaries[5]

Note: This table is illustrative and compiles data from various derivatives of the broader pyrrolo-pyridine family to demonstrate the therapeutic potential. Specific activities are highly dependent on the full chemical structure of the derivative.

Conclusion and Future Directions

The 4,6-dichloro-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry for cancer research. Its value lies not in its intrinsic biological activity, but in its role as a highly versatile and strategically important intermediate for the synthesis of potent and selective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs.

Future research will likely focus on the development of novel synthetic methodologies to further diversify this core, the exploration of its application in developing inhibitors for new and emerging cancer targets, and its use in creating bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) to induce targeted protein degradation. The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine nucleus promises to yield the next generation of targeted cancer therapies.

References

Application Notes & Protocols for High-Throughput Screening with 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Kinase Inhibition

The compound 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one belongs to the 7-azaindole (pyrrolopyridine) class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a "privileged" structure, particularly for the development of protein kinase inhibitors.[1][2] The defining feature of the 7-azaindole core is its ability to act as an excellent hinge-binding motif. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor, allowing it to form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[1][2] This bioisosteric relationship with the adenine of ATP has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1]

The specific compound, this compound, which can be described as a 7-azaindolin-2-one, presents a unique opportunity for drug discovery. The dichloro-substitution can influence binding pocket interactions and physicochemical properties, while the oxo group on the pyrrole ring offers distinct electronic and structural features compared to a standard 7-azaindole. Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against a range of kinases implicated in oncology and neurodegenerative diseases, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK3β), Haspin, ABL, and SRC kinases.[3][4][5][6]

These application notes provide a comprehensive, field-proven guide for researchers initiating a high-throughput screening (HTS) campaign to identify the biological targets and therapeutic potential of this compound. We will outline a strategic, multi-tiered screening cascade designed to efficiently move from broad-based primary screening to specific hit validation and cellular characterization.

Strategic HTS Cascade for Target Identification and Validation

A successful HTS campaign requires a logical progression from a broad, high-capacity primary screen to increasingly complex and physiologically relevant secondary and tertiary assays. This "screening funnel" is designed to eliminate false positives and systematically build confidence in the identified "hits."[1]

Here, we propose a robust HTS cascade tailored for the discovery of novel kinase inhibitors from the 7-azaindole class.

HTS_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Phenotypic Assays cluster_3 Tier 4: Lead Optimization Primary_Screen Broad Kinase Panel Screen (e.g., 400+ Kinases) Single High Concentration (e.g., 10 µM) Dose_Response Dose-Response (IC50) Determination on Primary Hits Primary_Screen->Dose_Response Initial Hits (>50% Inhibition) Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Binding vs. Activity) Dose_Response->Orthogonal_Assay Confirmed Potent Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Orthogonal_Assay->Target_Engagement Validated Biochemical Hits Pathway_Analysis Downstream Pathway Modulation (e.g., Western Blot for p-Substrate) Target_Engagement->Pathway_Analysis Phenotypic_Screen Phenotypic Assays (Proliferation, Apoptosis, etc.) Pathway_Analysis->Phenotypic_Screen SAR Structure-Activity Relationship (SAR) Analog Synthesis & Testing Phenotypic_Screen->SAR Validated Cellular Hits

Caption: Proposed HTS cascade for this compound.

Part 1: Tier 1 - Broad Kinase Panel Screening (Primary Screen)

Objective: To identify the initial spectrum of kinase targets for this compound from a large, diverse panel of kinases. This "compound-centric" approach provides an unbiased view of selectivity from the outset.[7][8]

Rationale: Given that the 7-azaindole scaffold can interact with a wide variety of kinases, a broad panel screen is the most efficient method to map the compound's inhibitory landscape.[2][9] Screening at a single, high concentration (e.g., 10 µM) maximizes the chances of detecting even moderate-affinity interactions, which can be optimized later through medicinal chemistry.

Protocol 1: Primary HTS Using an ADP-Glo™ Kinase Assay

This protocol describes a universal biochemical assay that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10] It is a robust, luminescence-based assay suitable for screening large compound libraries against a wide range of kinases.[9]

Materials:

  • Recombinant human kinases (comprehensive panel, e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot)

  • Corresponding kinase-specific substrate peptides/proteins

  • This compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at or near the Kₘ for each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Acoustic liquid handler (e.g., Echo) and automated plate reader (luminometer)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of the test compound stock solution (e.g., 10 mM in DMSO) into the assay plates to achieve a final screening concentration of 10 µM. Dispense DMSO alone for negative (0% inhibition) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) for positive (100% inhibition) controls.

  • Enzyme/Substrate Addition: Prepare a master mix for each kinase containing the appropriate buffer, recombinant enzyme, and substrate. Add 5 µL of this mix to the compound-plated wells.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 10 µL.

  • Incubation: Seal the plates and incubate at 30°C for 60 minutes. Incubation times may need to be optimized for individual kinases to ensure the reaction is within the linear range.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction.[11]

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the signal and then read the luminescence on a compatible plate reader.

Data Analysis & Hit Selection:

  • Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

  • A common threshold for hit selection in a primary screen is ≥50% inhibition. All kinases inhibited above this threshold are considered primary hits and are carried forward for further analysis.

Part 2: Tier 2 - Hit Confirmation and Potency Determination

Objective: To confirm the activity of the primary hits and determine their potency (IC₅₀). This tier also introduces an orthogonal assay to reduce the likelihood of false positives arising from assay-specific artifacts (e.g., compound interference with the detection system).[1]

Protocol 2: Dose-Response (IC₅₀) Determination

Procedure:

  • Follow the same procedure as Protocol 1 (ADP-Glo™ Assay).

  • Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Dispense the dilutions into the assay plates to generate a dose-response curve (e.g., from 30 µM down to 1.5 nM final concentration).

  • Calculate the percent inhibition at each concentration.

  • Fit the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value for each confirmed kinase target.

Protocol 3: Orthogonal Mobility-Shift Kinase Assay

Rationale: A mobility-shift assay offers a different detection principle from the ADP-Glo™ assay. It directly measures the conversion of a substrate peptide to its phosphorylated product based on a change in net charge, making it less susceptible to interference from compounds that might affect ATPases or luciferases.[4][12]

Procedure:

  • Reaction Setup: In a 384-well plate, combine the test compound (at the same concentrations used for IC₅₀ determination), the confirmed hit kinase, a fluorescently labeled peptide substrate, and MgCl₂ in assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate for 1-2 hours at the optimal temperature for the kinase.

  • Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Detection: The plate is read on a microfluidics-based instrument (e.g., Caliper LabChip). The instrument applies a voltage to separate the charged substrate and phosphorylated product peptides. The fluorescence of both peaks is measured, and the percent conversion is calculated.

  • Data Analysis: Calculate IC₅₀ values as described in Protocol 2. A strong correlation between IC₅₀ values from the ADP-Glo™ and mobility-shift assays provides high confidence in the biochemical activity of the compound.

Assay Type Principle Advantages Potential for Artifacts
ADP-Glo™ Luminescence-based detection of ADP productionUniversal for all kinases, high sensitivityInterference with luciferase or ATPases[11]
Mobility-Shift Microfluidic separation of charged substrate/productDirect measurement of product, low interferenceRequires specific peptide substrates, lower throughput

Part 3: Tier 3 - Cellular and Phenotypic Assays

Objective: To verify that the compound can engage its intended kinase target within a cellular environment and produce a desired biological effect. Biochemical hits often fail at this stage due to poor cell permeability, rapid metabolism, or off-target effects.[13][14]

Hypothetical Scenario: Assume the primary and secondary screens identified potent activity against GSK3β , a key regulator in the Wnt/β-catenin signaling pathway implicated in both neurodegenerative diseases and cancer.[5]

Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State / GSK3β Inhibition GSK3b_active Active GSK3β bCat β-catenin GSK3b_active->bCat Phosphorylates Destruction_Complex Destruction Complex (Axin, APC, CK1) Destruction_Complex->GSK3b_active Proteasome Proteasome bCat->Proteasome Ubiquitination & Degradation GSK3b_inactive Inactive GSK3β bCat_stable β-catenin (Stable) Nucleus Nucleus bCat_stable->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Compound 4,6-Dichloro-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Compound->GSK3b_active Inhibits

Caption: Simplified Wnt/β-catenin pathway showing the effect of GSK3β inhibition.

Protocol 4: Cellular Target Engagement via Western Blot

Rationale: Inhibition of GSK3β prevents the phosphorylation and subsequent degradation of its substrate, β-catenin. Therefore, a successful GSK3β inhibitor should lead to an accumulation of β-catenin in the cell, which can be readily detected by Western Blot.

Procedure:

  • Cell Culture: Seed HEK-293 or a relevant cancer cell line (e.g., HCT116) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 4-6 hours. Include a vehicle control (DMSO) and a known GSK3β inhibitor (e.g., CHIR-99021) as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against total β-catenin and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. A dose-dependent increase in the β-catenin signal relative to the loading control indicates successful target engagement in a cellular context.

Protocol 5: Phenotypic Assay - Cell Proliferation (e.g., CellTiter-Glo®)

Rationale: Many cancer cell lines are dependent on signaling pathways regulated by kinases for their proliferation and survival. An inhibitor that successfully engages its target should, in theory, impact the phenotype of these cells.

Procedure:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., HCT116, MCF7, PC3) in 384-well clear-bottom white plates at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Shake the plates for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the signal. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Next Steps

This structured HTS guide provides a comprehensive framework for characterizing the novel 7-azaindole derivative, this compound. By progressing through this tiered cascade, researchers can efficiently identify primary kinase targets, confirm their potency and selectivity through orthogonal biochemical methods, and validate their activity in a cellular context. The successful identification of a "hit" with potent cellular activity would position this compound as a valuable lead for further optimization through structure-activity relationship (SAR) studies, ultimately paving the way for preclinical development.

References

Application Note: Comprehensive Structural Characterization of 4,6-dichloro-7-azaindolin-2-one using Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a detailed guide for the structural elucidation of 4,6-dichloro-7-azaindolin-2-one, a halogenated heterocyclic compound representative of scaffolds used in medicinal chemistry and drug discovery. The 7-azaindole core is a significant pharmacophore found in various therapeutic agents, making the unambiguous characterization of its analogues crucial.[1][2] We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). The methodologies described herein are designed to provide a self-validating system for researchers, ensuring high confidence in the structural assignment through orthogonal analytical techniques. We delve into the causality behind experimental choices, from sample preparation to data interpretation, highlighting the characteristic spectral signatures arising from the molecule's unique structural features, including the dichloro-substitution pattern.

Introduction and Molecular Overview

The 7-azaindolin-2-one scaffold is a bioisostere of the indolin-2-one core, a privileged structure in drug development, notably for kinase inhibitors.[3][4][5][6] The introduction of chlorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[7] Therefore, precise and robust analytical characterization is paramount. 4,6-dichloro-7-azaindolin-2-one presents a specific analytical challenge due to the influence of two chlorine atoms and a nitrogen atom on the electronic environment of the aromatic and aliphatic protons and carbons. This guide establishes a definitive workflow for its analysis.

Molecular Structure and Properties:

  • Chemical Structure: Chemical structure of 4,6-dichloro-7-azaindolin-2-one

  • Molecular Formula: C₇H₄Cl₂N₂O

  • Monoisotopic Mass: 201.9701 u

  • Average Mass: 203.025 u

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4,6-dichloro-7-azaindolin-2-one, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR

A. Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.[8][9]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation. Deuterated chloroform (CDCl₃) can also be used, but solubility should be verified first.[8][10]

  • Sample Weighing: Accurately weigh 10-20 mg of 4,6-dichloro-7-azaindolin-2-one for ¹H NMR and 50-100 mg for ¹³C NMR to ensure adequate signal-to-noise.[8][10]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[9][10]

  • Filtration: To remove any undissolved particulates that can degrade spectral resolution, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[9][11]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often pre-added to deuterated solvents by the manufacturer as a reference standard (0 ppm). If not present, a small drop can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Instrument Parameters

The following parameters are provided as a starting point for a 500 MHz NMR spectrometer and should be optimized as needed.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 500 MHz125 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K (25 °C)298 K (25 °C)
Pulse Program zg30zgpg30
Number of Scans (NS) 161024
Relaxation Delay (D1) 2.0 s2.0 s
Acquisition Time (AQ) ~3.0 s~1.0 s
Spectral Width (SW) 20 ppm (-5 to 15 ppm)240 ppm (-20 to 220 ppm)

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1H NMR filter->H1 C13 13C NMR filter->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC proc Fourier Transform, Phase & Baseline Correction H1->proc C13->HSQC C13->proc COSY->proc HMBC 2D HMBC HSQC->HMBC HSQC->proc HMBC->proc assign Assign Signals proc->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR sample preparation, data acquisition, and structural confirmation.

Data Interpretation and Expected Spectral Features
  • ¹H NMR Spectrum:

    • NH Proton (H1): Expected as a broad singlet around δ 10.5-11.5 ppm. The chemical shift is variable and depends on concentration and residual water.

    • Aromatic Proton (H5): Expected as a singlet around δ 7.0-7.5 ppm. Its chemical shift is influenced by the adjacent chlorine atom (C6-Cl) and the fused pyridine ring.

    • Methylene Protons (H3): Expected as a singlet around δ 3.5-4.0 ppm. These two protons are chemically equivalent in an achiral solvent. The adjacent carbonyl group deshields them, shifting them downfield.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (C2): Expected at δ 170-175 ppm, the most downfield signal due to the double bond to oxygen.

    • Quaternary Carbons (C4, C6, C7a, C3a): These carbons will appear as singlets. C4 and C6, bonded to chlorine, are expected around δ 115-130 ppm. C7a and C3a, at the ring junctions, will have distinct shifts, likely in the δ 120-150 ppm range. The specific assignment requires 2D NMR.

    • Aromatic CH Carbon (C5): Expected in the aromatic region, δ 110-125 ppm. Its assignment is confirmed via HSQC.

    • Methylene Carbon (C3): Expected around δ 35-45 ppm, consistent with an sp³ carbon adjacent to a carbonyl group.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It will definitively link the H5 signal to the C5 carbon and the H3 methylene proton signal to the C3 carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations to confirm the structure include:

      • H5 correlating to C3a, C4, C6, and C7.

      • H3 protons correlating to C2, C3a, and potentially C4.

      • NH proton (H1) correlating to C2, C7a, and C3a.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as an essential tool for confirming its identity. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.

Experimental Protocol: MS

A. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile solvent compatible with electrospray ionization (ESI), such as methanol (MeOH) or acetonitrile (ACN).

  • Stock Solution: Prepare a stock solution of 4,6-dichloro-7-azaindolin-2-one at approximately 1 mg/mL in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺) in positive ion mode.[12]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.[13]

B. Instrument Parameters (ESI-QTOF)

The following parameters are a guide for a typical ESI-Quadrupole Time-of-Flight (QTOF) mass spectrometer.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N₂) 1.5 - 2.5 Bar
Drying Gas (N₂) 8.0 L/min
Drying Gas Temperature 200 °C
Mass Range 50 - 500 m/z
Collision Energy (for MS/MS) 10-40 eV (Ramped)

MS Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_interp_ms Data Interpretation stock Prepare Stock Soln. (1 mg/mL in MeOH) dilute Dilute to 1-10 µg/mL (ACN/H2O + 0.1% FA) stock->dilute filter_ms Syringe Filter (0.22 µm) dilute->filter_ms full_scan Full Scan MS (HRMS) filter_ms->full_scan msms Tandem MS (MS/MS) full_scan->msms mol_ion Identify Molecular Ion & Isotopic Pattern full_scan->mol_ion frag Analyze Fragmentation Pathway msms->frag confirm_ms Confirm Formula & Structure mol_ion->confirm_ms frag->confirm_ms

Caption: Workflow for MS sample preparation, data acquisition, and interpretation.

Data Interpretation and Expected Spectral Features
  • High-Resolution Molecular Ion Peak:

    • In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • The calculated exact mass for [C₇H₅Cl₂N₂O]⁺ is 202.9779 u . High-resolution mass spectrometry (HRMS) should detect this ion with a mass accuracy of < 5 ppm.

  • Characteristic Chlorine Isotopic Pattern:

    • The presence of two chlorine atoms creates a highly distinctive isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This results in three major peaks in the molecular ion cluster:

      • M peak ([M+H]⁺): Contains two ³⁵Cl atoms. (Relative Abundance: 100%)

      • M+2 peak ([M+2+H]⁺): Contains one ³⁵Cl and one ³⁷Cl atom. (Relative Abundance: ~65%)

      • M+4 peak ([M+4+H]⁺): Contains two ³⁷Cl atoms. (Relative Abundance: ~10%)

    • Observing this ~9:6:1 (100:65:10) intensity ratio is definitive proof of a dichlorinated compound.[14]

  • Tandem MS (MS/MS) Fragmentation:

    • Collision-induced dissociation (CID) of the parent ion (m/z 203) can provide structural confirmation.

    • A primary and highly characteristic fragmentation pathway for indolinone-type structures is the loss of carbon monoxide (CO).[15]

    • Loss of CO (28 u): [M+H - CO]⁺ → m/z 175. This fragment corresponds to the cleavage of the lactam ring.

    • Loss of Cl (35 u): [M+H - Cl]⁺ → m/z 168. Loss of a chlorine radical followed by hydrogen abstraction is a common fragmentation for halogenated aromatics.[16]

Summary of Analytical Data

Analysis TypeFeatureExpected Value / Observation
¹H NMR H1 (NH)~10.5-11.5 ppm (broad singlet)
H5~7.0-7.5 ppm (singlet)
H3 (CH₂)~3.5-4.0 ppm (singlet)
¹³C NMR C2 (C=O)~170-175 ppm
C-Cl (C4, C6)~115-130 ppm
Aromatic CH (C5)~110-125 ppm
CH₂ (C3)~35-45 ppm
HRMS [M+H]⁺ Exact MassCalculated: 202.9779 u; Observed: < 5 ppm error
Isotopic Patternm/z 203, 205, 207 with relative intensities of ~9:6:1
MS/MS Primary Fragmentm/z 175 ([M+H - CO]⁺)
Secondary Fragmentm/z 168 ([M+H - Cl]⁺)

Conclusion

The combined application of advanced NMR and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of 4,6-dichloro-7-azaindolin-2-one. The protocols outlined in this note emphasize practical, field-proven techniques that ensure data integrity and confidence in results. The characteristic ¹H and ¹³C NMR chemical shifts, confirmed by 2D correlation experiments, and the unique isotopic signature observed in the mass spectrum, serve as orthogonal, self-validating data points. This comprehensive analytical workflow is readily adaptable for the characterization of other novel halogenated heterocyclic compounds, which are of significant interest to the pharmaceutical and agrochemical research communities.

References

Application Note & Protocols: Crystallization of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its stability, solubility, and bioavailability, directly impacting its therapeutic efficacy and manufacturability.[1][2] This document provides a comprehensive guide to developing robust crystallization methods for 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of interest in pharmaceutical development. We will explore the theoretical underpinnings and provide detailed, actionable protocols for cooling crystallization, anti-solvent crystallization, and vapor diffusion, tailored for this class of molecule. The causality behind experimental choices is emphasized to empower researchers in optimizing crystal quality and yield.

Introduction: The Criticality of Crystalline Form

This compound is a substituted pyrrolopyridinone, a scaffold that appears in various bioactive molecules. The final physical form of this API can significantly influence its downstream processing and in vivo performance. Crystallization is a purification technique that, when precisely controlled, can yield a product with the desired purity, crystal size distribution, and polymorphic form.[][4] The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility profile in various solvents.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration.[] Different polymorphs can exhibit distinct physical properties, making the selection and consistent production of the most stable form essential for regulatory approval and consistent drug performance.[1]

Foundational Principles: Solubility and Supersaturation

Successful crystallization hinges on creating a supersaturated solution, from which the compound will precipitate in an ordered crystalline lattice.[5] Supersaturation can be achieved by several means, forming the basis of the most common crystallization techniques:

  • Cooling Crystallization: This method is effective for compounds that exhibit a significant increase in solubility with temperature.[2][6] A saturated solution is prepared at an elevated temperature and then slowly cooled, reducing the solubility of the compound and inducing crystallization.

  • Anti-solvent Crystallization: This technique involves the addition of a miscible "anti-solvent" in which the compound of interest is poorly soluble to a solution of the compound.[][7] This reduces the overall solubility of the compound in the solvent mixture, leading to supersaturation and crystallization.

  • Vapor Diffusion: A gentle and effective method for growing high-quality single crystals, often from small amounts of material.[8][9][10] A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, gradually inducing crystallization.[9][11]

Strategic Selection of a Crystallization Method

The selection of an appropriate crystallization method is a critical first step. The following decision tree, rendered in DOT language, provides a logical workflow for this process.

Crystallization_Method_Selection A Start: Crude this compound B Perform Solvent Solubility Screening A->B C High solubility in a solvent with a strong temperature dependence? B->C D Cooling Crystallization C->D Yes E Soluble in one solvent, but insoluble in a miscible co-solvent? C->E No I End: Optimized Crystallization Protocol D->I F Anti-solvent Crystallization E->F Yes G Limited material available or single crystals required? E->G No F->I H Vapor Diffusion G->H Yes H->I

Caption: Decision workflow for selecting a crystallization method.

Comparative Overview of Crystallization Parameters

The table below summarizes key experimental parameters and expected outcomes for the discussed crystallization techniques. This allows for a quick comparison to aid in experimental design.

Parameter Cooling Crystallization Anti-solvent Crystallization Vapor Diffusion
Principle Temperature-dependent solubilityReduction of solubility by adding an anti-solventGradual solvent composition change via vapor phase
Typical Solvents Solvents with high dS/dT (e.g., Ethanol, Isopropanol, Acetonitrile)Solvent/anti-solvent pairs (e.g., DMF/Water, Ethyl Acetate/Hexane)Less volatile solvent with a volatile anti-solvent
Key Variables Cooling rate, final temperature, agitationAnti-solvent addition rate, solvent/anti-solvent ratioTemperature, vessel geometry, initial concentration
Advantages Simple, scalable, good for purity enhancementRapid, good control over particle size, applicable at constant temperatureExcellent for high-quality single crystals, uses minimal material
Potential Challenges Oiling out if cooled too quickly, limited yield for some compoundsCan generate small particles or amorphous material if not controlledSlower process, may be difficult to scale up

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents used.

Protocol 1: Cooling Crystallization

This protocol is ideal for compounds that are significantly more soluble in a given solvent at higher temperatures.[5][12]

Rationale: By dissolving the compound at an elevated temperature to achieve saturation and then slowly cooling, the solution becomes supersaturated, promoting controlled crystal growth rather than rapid precipitation. The slow cooling rate is crucial for forming larger, more well-defined crystals.[12] Seeding with a small amount of pure crystal can help control polymorphism and improve batch-to-batch consistency.[6]

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, acetonitrile, or ethyl acetate)[13]

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add ~10-20 mg of the crude compound. Add the chosen solvent dropwise at room temperature to assess solubility. A good solvent will dissolve the compound sparingly at room temperature but readily upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.[5]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels to slow the cooling rate.[12] Do not disturb the flask during this period.

  • Inducing Crystallization (if necessary): If no crystals form after the solution has reached room temperature, you can induce crystallization by scratching the inside of the flask at the air-liquid interface with a glass rod or by adding a single seed crystal of the pure compound.[12]

  • Maximizing Yield: Once crystal formation is established, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-solvent Crystallization

This method is particularly useful when a suitable single solvent for cooling crystallization cannot be identified or for compounds that are thermally sensitive.[2][7]

Rationale: The principle is to decrease the solubility of the compound by altering the composition of the solvent system.[] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger crystals, while rapid addition can lead to the precipitation of small or amorphous particles.[14]

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is soluble (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • A miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexane, ethyl acetate)[12]

  • Stirring vessel

  • Addition funnel or syringe pump

  • Buchner funnel and filter paper

Procedure:

  • Solvent System Selection: Identify a solvent pair where the compound is highly soluble in the "good" solvent and poorly soluble in the "anti-solvent," and the two solvents are miscible.[12]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature with stirring.

  • Anti-solvent Addition: Slowly add the anti-solvent to the stirred solution using an addition funnel or a syringe pump. The slow addition is key to controlling supersaturation.[]

  • Observation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Crystal Growth: Allow the mixture to stir at room temperature for a period to permit the crystals to grow. The duration can range from 30 minutes to several hours.

  • Isolation and Washing: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion

This technique is excellent for obtaining high-quality single crystals suitable for X-ray diffraction, especially when working with small quantities of material.[9][10]

Rationale: This method achieves a very slow and controlled increase in supersaturation.[9] The vapor of a volatile anti-solvent gradually diffuses into a solution of the compound in a less volatile solvent. This slow change in solvent composition gently coaxes the molecules into forming a well-ordered crystal lattice.[11]

Materials:

  • Crude this compound

  • A less volatile solvent in which the compound is soluble (e.g., chloroform, toluene)

  • A more volatile anti-solvent in which the compound is insoluble (e.g., pentane, diethyl ether, hexane)[11]

  • A small inner vial and a larger outer vial with a sealing cap

Procedure:

  • Preparation of the Solution: Dissolve a small amount (e.g., 2-5 mg) of the compound in a minimal volume (e.g., 0.5 mL) of the less volatile solvent in the small inner vial.

  • Assembly of the System: Place the inner vial containing the solution inside the larger outer vial.

  • Addition of Anti-solvent: Carefully add the more volatile anti-solvent to the outer vial, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.

  • Crystal Growth: Over a period of days to weeks, the anti-solvent vapor will diffuse into the inner vial, inducing the slow growth of crystals.

  • Harvesting: Once suitable crystals have formed, carefully open the vial and remove the crystals using a pipette or fine-tipped tool.

Troubleshooting Common Crystallization Issues

  • Oiling Out: If an oil forms instead of crystals, it indicates that the solution has become supersaturated too quickly or at a temperature above the compound's melting point in that solvent system. Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

  • No Crystal Formation: If crystallization does not occur, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration, or introduce a seed crystal.[10]

  • Formation of Fine Powder: This is often due to rapid nucleation caused by a high degree of supersaturation. To obtain larger crystals, reduce the rate of cooling or the rate of anti-solvent addition.

Conclusion

The crystallization of this compound is a crucial step in its purification and formulation development. By systematically evaluating solubility and applying the principles of cooling, anti-solvent, and vapor diffusion crystallization, researchers can develop a robust and reproducible process. The protocols provided herein serve as a detailed starting point, and the underlying principles discussed should empower scientists to optimize these methods to achieve the desired crystalline product with high purity and yield.

References

The Strategic Utility of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of contemporary drug discovery, the 7-azaindole framework has emerged as a "privileged scaffold," a molecular architecture that consistently demonstrates bioactivity across a range of therapeutic targets.[1][2] This is particularly true in the realm of protein kinase inhibition, where the unique electronic properties and hydrogen bonding capabilities of the azaindole nucleus allow for potent and selective interactions within the ATP-binding pocket of these enzymes.[2][3] Within this important class of heterocycles, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , also known as 4,6-dichloro-7-azaindolin-2-one, represents a highly versatile and strategically valuable starting material for the synthesis of diverse libraries of potential therapeutic agents.

The strategic placement of two chlorine atoms at the 4- and 6-positions of the pyridinone ring, combined with the presence of a reactive lactam moiety, provides medicinal chemists with a powerful toolkit for molecular elaboration. These chloro-substituents serve as versatile handles for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds. Furthermore, the lactam functionality offers an additional point for diversification through N-alkylation or other modifications.

This guide provides a detailed overview of the synthetic utility of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors and other targeted therapeutics. We will explore the key reactivity of this building block and provide detailed, field-proven protocols for its functionalization.

Core Reactivity and Synthetic Strategy

The primary utility of this compound lies in the differential reactivity of its two chlorine atoms and the nucleophilicity of the lactam nitrogen. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the 6-position. This differential reactivity can be exploited to achieve selective functionalization.

The general strategy for the use of this scaffold involves a stepwise functionalization, often beginning with a cross-coupling reaction at the more reactive 4-position, followed by a subsequent reaction at the 6-position. The lactam nitrogen can be alkylated at various stages of the synthesis, depending on the desired final product and the compatibility of the functional groups.

Caption: General synthetic workflow for the diversification of the 4,6-dichloro-7-azaindolin-2-one scaffold.

Synthetic Protocols

Protocol 1: Proposed Synthesis of this compound

While not extensively detailed in the literature, a plausible synthesis of the title compound can be envisioned starting from 2,4-diamino-6-chloropyridine, drawing upon established methods for constructing the pyrrolidinone ring.

Step A: Diazotization and Chlorination of 2,4-Diamino-6-chloropyridine

  • To a stirred solution of 2,4-diamino-6-chloropyridine (1 equiv.) in a suitable acidic medium (e.g., HCl), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.2 equiv.) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate vessel, prepare a solution of copper(I) chloride (2.2 equiv.) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product, 2,4,6-trichloropyridine, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step B: Synthesis of Diethyl (2,4-dichloro-pyridin-3-yl)-malonate

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equiv., 60% dispersion in mineral oil) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add diethyl malonate (2.2 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Add a solution of 2,4,6-trichloropyridine (1 equiv.) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography on silica gel.

Step C: Hydrolysis, Decarboxylation, and Lactam Formation

  • Dissolve the diethyl (2,4-dichloro-pyridin-3-yl)-malonate (1 equiv.) in a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The cyclized product, this compound, may precipitate from the solution. If not, extract with ethyl acetate.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Selective C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the selective introduction of an aryl or heteroaryl group at the C4 position.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equiv.), the boronic acid derivative (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
PdCl₂(dppf)Cs₂CO₃DMF10080-95
Protocol 3: C6-Amination via Buchwald-Hartwig Cross-Coupling

This protocol details the introduction of an amine at the C6 position of a 4-aryl-6-chloro intermediate.[4][5]

Materials:

  • 4-Aryl-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a pre-formed catalyst like XPhos Pd G3) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox or under a stream of inert gas, add the 4-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and phosphine ligand (e.g., XPhos, 0.05 equiv.) to a dry reaction vessel.

  • Add the base (e.g., NaOt-Bu, 2.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.5 equiv.) to the mixture.

  • Seal the vessel and heat to 90-110 °C. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 4: N-Alkylation of the Lactam

This protocol describes the alkylation of the lactam nitrogen.[2][6]

Materials:

  • Substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • To a stirred suspension of the base (e.g., NaH, 60% in mineral oil, 1.5 equiv.) in anhydrous DMF at 0 °C, add a solution of the substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: A Case Study

The this compound scaffold is an excellent starting point for the synthesis of inhibitors of various protein kinases, such as Glycogen Synthase Kinase 3β (GSK3β) and others implicated in neurodegenerative diseases and oncology.[6] The general pharmacophore model for many ATP-competitive kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase, and various substituents that occupy the hydrophobic regions and solvent-exposed areas of the ATP-binding site.

For instance, a library of potential GSK3β inhibitors could be synthesized by first introducing a hydrogen-bond accepting moiety at the C4 position via a Suzuki coupling (e.g., a pyridine or pyrimidine ring). Subsequently, the C6 position could be functionalized with a variety of groups to probe the hydrophobic pocket, again using Suzuki or Buchwald-Hartwig reactions. Finally, N-alkylation of the lactam could be used to fine-tune solubility and other pharmacokinetic properties.

Caption: Pharmacophore model for a 7-azaindolinone-based kinase inhibitor.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its di-chloro substitution pattern allows for selective and sequential functionalization using modern synthetic methodologies, providing a robust platform for the generation of diverse chemical libraries. The protocols and strategies outlined in this guide are intended to serve as a practical resource for scientists engaged in the discovery and development of novel therapeutics, particularly in the area of kinase inhibition. The continued exploration of the synthetic potential of this scaffold is likely to yield new and improved drug candidates for a variety of human diseases.

References

Functional assays for 4,6-dichloro-7-azaindolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Functional Assays for 4,6-dichloro-7-azaindolin-2-one Derivatives Audience: Researchers, scientists, and drug development professionals.

A Strategic Framework for Characterizing 4,6-dichloro-7-azaindolin-2-one Derivatives

The 7-azaindole scaffold and its derivatives represent a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] Specifically, the azaindolin-2-one core has been identified as a promising backbone for developing inhibitors of targets implicated in neurodegenerative diseases, such as Glycogen Synthase Kinase 3β (GSK3β) and tau aggregation.[3][4][5] The addition of 4,6-dichloro substituents modifies the electronic and steric properties of the core, potentially enhancing potency, selectivity, or pharmacokinetic properties.

This guide provides a comprehensive, field-proven framework for the functional characterization of novel 4,6-dichloro-7-azaindolin-2-one derivatives. Moving beyond simple step-by-step instructions, we will explore the causality behind the experimental design, ensuring a robust and logical progression from initial biochemical screening to validation in complex cellular systems. Our approach is designed as a self-validating cascade, where data from each stage informs the next, building a cohesive and compelling data package for any novel compound.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Target Validation cluster_2 Phase 3: Mechanism of Action Biochem Biochemical Potency (e.g., Kinase-Glo® Assay) Determine direct target inhibition (IC50) Viability Cell Viability / Cytotoxicity (e.g., CellTiter-Glo® Assay) Assess general cellular health effects (CC50) Biochem->Viability Is it potent? TargetEngage Cellular Target Engagement (e.g., CETSA) Confirm compound binds to target in-cell Viability->TargetEngage Is it non-toxic at active concentrations? Signaling Downstream Pathway Analysis (e.g., Western Blot) Validate functional effect of target inhibition TargetEngage->Signaling Does it engage the target in cells? G cluster_0 Kinase Reaction cluster_1 Detection ATP_start ATP (High) Kinase Kinase + Substrate ATP_start->Kinase ATP_end_active ATP (Low) Kinase->ATP_end_active Active Kinase ATP_end_inhibited ATP (High) Kinase->ATP_end_inhibited Inhibited Kinase Luciferase Luciferase + Luciferin ATP_end_active->Luciferase ATP_end_inhibited->Luciferase Inhibitor Test Compound (e.g., Azaindolin-2-one) Inhibitor->Kinase Light_low Low Luminescence Luciferase->Light_low Light_high High Luminescence Luciferase->Light_high G Receptor Receptor TargetKinase Target Kinase (e.g., Kinase X) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Azaindolin-2-one Derivative Inhibitor->TargetKinase Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various biologically active compounds, a reliable and reproducible synthetic protocol is crucial. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

The synthesis of 7-azaindole derivatives, such as our target molecule, can be complex due to the electronic nature of the pyridine ring fused to the pyrrole.[1][2][3] This guide will walk you through potential issues, from starting material selection to final product purification, providing explanations for the underlying chemistry and offering practical, field-tested solutions.

Diagram: Proposed Synthetic Workflow

Below is a proposed synthetic pathway for this compound, starting from 7-azaindole. This workflow will serve as the basis for our troubleshooting guide.

Synthetic_Workflow cluster_legend Legend Start 7-Azaindole N_Oxidation N-Oxidation Start->N_Oxidation e.g., m-CPBA or H₂O₂ Chlorination Chlorination & Rearrangement N_Oxidation->Chlorination e.g., POCl₃ Hydrolysis Selective Hydrolysis Chlorination->Hydrolysis Controlled H₂O/Acid Final_Product This compound Hydrolysis->Final_Product Starting Material Starting Material Reaction Step Reaction Step Final Product Final Product

References

Technical Support Center: Optimizing Synthesis of 4,6-dichloro-7-azaindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,6-dichloro-7-azaindolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 7-azaindole framework is a privileged structure in medicinal chemistry, acting as a bioisostere for indoles and appearing in numerous therapeutic agents.[1][2] The synthesis of its oxidized and dichlorinated analogue, 4,6-dichloro-7-azaindolin-2-one, presents unique challenges related to regioselectivity and reaction control.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal reaction outcomes.

Section 1: Proposed Synthetic Strategy & Core Challenges

The synthesis of 4,6-dichloro-7-azaindolin-2-one is not a trivial one-step process. A robust strategy involves a multi-step sequence that allows for controlled introduction of the desired functionalities. The most logical pathway begins with the synthesis of the core 7-azaindolin-2-one skeleton, followed by a carefully controlled dichlorination step.

The primary challenges in this synthesis are:

  • Regioselectivity of Chlorination: The 7-azaindolin-2-one ring has multiple C-H bonds that can be activated. Achieving selective chlorination at the C4 and C6 positions without significant formation of other isomers (e.g., C5-chloro or C3-chloro) is the principal difficulty.

  • Control of Stoichiometry: Preventing over-chlorination to tri- or tetra-chlorinated species, or under-reaction resulting in mono-chlorinated impurities, requires precise control over the chlorinating agent.

  • Product Purification: The similar polarity of the desired product and its chlorinated isomers can complicate chromatographic purification.

Below is a diagram illustrating a generalized workflow for this synthesis.

G cluster_0 Core Synthesis cluster_1 Functionalization & Purification Start 7-Azaindole Precursor (e.g., 2-amino-3-picoline) Core 7-Azaindolin-2-one Synthesis Start->Core Cyclization/ Oxidation Chlorination Dichlorination Reaction (4,6-selectivity challenge) Core->Chlorination Key Optimization Step Workup Aqueous Workup & Extraction Chlorination->Workup Purification Chromatography/ Recrystallization Workup->Purification Final 4,6-dichloro-7-azaindolin-2-one Purification->Final

Caption: Generalized workflow for the synthesis of 4,6-dichloro-7-azaindolin-2-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 7-azaindolin-2-one core?

The synthesis of the 7-azaindole or azaindoline core can be approached from several precursors.[3] A common and effective method involves the reaction between 2-fluoro-3-methylpyridine and an arylaldehyde, which can be selectively guided to produce 7-azaindolines.[3] Alternatively, dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters provides a route to 2-substituted 6-azaindoles, a related scaffold.[4] The choice of starting material often depends on the desired substitution pattern on the final molecule.

Q2: What are the primary challenges in the direct chlorination of a 7-azaindole ring?

Direct halogenation of the 7-azaindole ring system is challenging due to the presence of two fused rings with different electronic properties: an electron-rich pyrrole ring and an electron-deficient pyridine ring.[1] This can lead to a mixture of isomers.[5][6] Transition-metal-catalyzed C-H activation has emerged as a powerful tool to control regioselectivity. For instance, rhodium-catalyzed C-H chlorination using 1,2-dichloroethane (DCE) as the chlorinating agent can provide ortho-chlorinated azaindoles with high selectivity.[1][7] Without such catalytic control, electrophilic chlorination often leads to complex product mixtures that are difficult to separate.

Q3: How does the oxindole (indolin-2-one) functionality affect the chlorination reaction?

The carbonyl group at the C2 position (the "2-one") is an electron-withdrawing group. This deactivates the pyrrole portion of the bicyclic system towards electrophilic aromatic substitution, which helps prevent undesired reactions at the C3 position. The primary sites for electrophilic attack are therefore on the pyridine ring. The precise directing effects depend on the specific reaction conditions (e.g., acidic vs. neutral), but this deactivation is key to focusing the reaction on the pyridine moiety.

Q4: What analytical techniques are essential for monitoring this reaction?

A combination of techniques is crucial. Thin-Layer Chromatography (TLC) is invaluable for initial, rapid reaction monitoring. For more precise analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. LC-MS is particularly powerful as it can simultaneously track the disappearance of starting material and the appearance of mono-chlorinated intermediates, the desired di-chlorinated product, and any over-chlorinated byproducts, confirming their identities by mass. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is required for the unambiguous structural confirmation of the final product, verifying the substitution pattern at the C4 and C6 positions.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the dichlorination step.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction yield is consistently low or the reaction stalls. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from incomplete conversion, degradation of materials, or inefficient reagents. A systematic approach to optimization is necessary.[8][9]

Causality & Solutions:

  • Ineffective Chlorinating Agent: The reactivity of chlorinating agents varies significantly.

    • Explanation: N-Chlorosuccinimide (NCS) is a mild and commonly used source of electrophilic chlorine. Sulfuryl chloride (SO₂Cl₂) is much more reactive and may be required for less activated rings, but it can also lead to more side products.

    • Troubleshooting Steps:

      • If using NCS, ensure it is from a reliable source and has been stored properly.

      • Consider increasing the reaction temperature in increments of 10 °C.

      • If temperature increases are ineffective, consider switching to a more potent agent like SO₂Cl₂. Use with caution and at low temperatures initially (-10 °C to 0 °C).

  • Incorrect Solvent Choice: The solvent plays a critical role in solubilizing reagents and mediating reactivity.

    • Explanation: Aprotic solvents are typically preferred to avoid reaction with the chlorinating agent. The polarity of the solvent can influence reaction rate and selectivity.

    • Troubleshooting Steps:

      • Ensure your starting material is fully soluble in the chosen solvent at the reaction temperature.

      • If the reaction is sluggish in a non-polar solvent like dichloromethane (DCM), try a more polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

      • Be aware that polar solvents can sometimes accelerate side reactions. Monitor closely with LC-MS.

  • Sub-optimal Temperature and Reaction Time:

    • Explanation: Chlorination reactions can be highly sensitive to temperature. Too low, and the reaction may not proceed; too high, and decomposition or side product formation can dominate.

    • Troubleshooting Steps:

      • Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

      • Monitor the reaction every 30-60 minutes by TLC or LC-MS.

      • If conversion is slow, gently heat the reaction (e.g., to 40-50 °C) and continue monitoring. Document the temperature at which product formation becomes efficient without significant impurity generation.

ParameterInitial ConditionOptimization Step 1Optimization Step 2Rationale
Chlorinating Agent NCS (2.2 eq)NCS (3.0 eq)SO₂Cl₂ (2.2 eq)Increase equivalents for stubborn reactions; switch to a more powerful reagent if necessary.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Increase solvent polarity to improve solubility and potentially increase reaction rate.
Temperature 0 °C to RT40 °C60 °CCarefully increase temperature to overcome activation energy barriers.
Time 4 hours12 hours24 hoursAllow sufficient time for complete conversion, especially at lower temperatures.
Problem 2: Formation of Impurities and Side Products

Question: My LC-MS shows significant impurities, including mono-chlorinated and tri-chlorinated species. How can I improve selectivity for the 4,6-dichloro product?

Poor selectivity is the most common challenge. It arises from the small differences in reactivity between the various C-H bonds on the ring and the product itself.

Causality & Solutions:

  • Poor Regioselectivity (Wrong Isomers):

    • Explanation: The formation of isomers other than the 4,6-dichloro product indicates that the reaction conditions are not optimal for directing the electrophile. The crystal structure of related chloro-7-azaindoles shows specific hydrogen bonding and stacking that can influence reactivity in the solid state and, by extension, suggests preferred sites of interaction in solution.[10]

    • Troubleshooting Steps:

      • Solvent Effect: Screen different solvents. A change in solvent polarity can alter the regiochemical outcome.

      • Lewis Acid Additive: In some cases, a Lewis acid (e.g., AlCl₃, FeCl₃) can be used to pre-complex with the substrate, altering the electronic distribution and directing the chlorination. Use this approach cautiously as it can also increase reactivity and lead to degradation.

      • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures often enhance selectivity.

  • Over-chlorination (Tri-chloro products):

    • Explanation: The 4,6-dichloro product can itself be chlorinated further if it is of comparable or higher reactivity than the mono-chloro intermediate. This is especially true if excess chlorinating agent is present locally.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent (start with 2.1-2.2 equivalents).

      • Slow Addition: Add the chlorinating agent very slowly (e.g., via syringe pump over several hours) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more reactive starting material over the less reactive product.

G start Analyze Impurity Profile (LC-MS) is_mono Major impurity is mono-chlorinated? start->is_mono is_tri Major impurity is over-chlorinated? is_mono->is_tri No action_mono Increase equivalents of chlorinating agent (to ~2.2) OR Increase reaction time/temp is_mono->action_mono Yes is_isomer Major impurity is wrong isomer? is_tri->is_isomer No action_tri Decrease equivalents of chlorinating agent (to ~2.1) AND Add agent slowly is_tri->action_tri Yes action_isomer Decrease reaction temperature AND Screen different solvents (e.g., MeCN, DMF) is_isomer->action_isomer Yes end Re-run and Analyze is_isomer->end No/ Other action_mono->end action_tri->end action_isomer->end

References

Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed to provide in-depth troubleshooting advice and practical, field-tested solutions to common challenges encountered during synthesis, with a primary focus on improving reaction yields. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its synthesis is often plagued by challenges that can lead to frustratingly low yields.

This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose issues and rationally design optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall reaction yield is consistently low (<30%). What are the primary factors I should investigate first?

Low yields in heterocyclic synthesis are a common problem that can stem from multiple sources. A systematic approach is the most effective way to diagnose the issue.[3]

Initial Diagnostic Checklist:

  • Purity of Reagents and Solvents: This is the most common and often overlooked cause. Impurities in starting materials can act as catalyst poisons or participate in side reactions. Solvents must be rigorously dried, as many reactions in this class are sensitive to moisture.[3]

  • Atmospheric Control: Reactions involving organometallics (like Grignards or organolithiums) or palladium catalysts are often sensitive to oxygen and moisture. Ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket and degassed solvents.[3]

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables.[3] The electron-deficient nature of the pyridine ring often means that classical indole syntheses require harsh conditions, which can lead to decomposition and lower yields.[4][5] Run small-scale trial reactions to systematically screen these parameters.

  • Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid-supported catalyst or poorly soluble base), inefficient stirring can lead to localized concentration gradients, poor reaction rates, and diminished yields. Ensure your stir rate is adequate for the reaction scale and viscosity.[3]

Below is a workflow to guide your initial troubleshooting efforts when faced with low yields.

G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents (NMR, GC-MS) Start->Check_Purity Check_Purity->Start Impurity Found Check_Atmosphere Ensure Proper Inert Atmosphere & Dry Solvents Check_Purity->Check_Atmosphere Purity OK Check_Atmosphere->Start Contamination Found Check_Conditions Re-evaluate Reaction Conditions (Temp, Time, Conc.) Check_Atmosphere->Check_Conditions Atmosphere OK Optimize Systematic Optimization (DOE or OFAT) Check_Conditions->Optimize Conditions OK Check_Conditions->Optimize Suboptimal Success Yield Improved Optimize->Success

Caption: General troubleshooting workflow for low-yield reactions.

Q2: My reaction produces a dark, tar-like substance and multiple spots on my TLC. What's causing this and how can I prevent it?

Tar formation is a frequent issue, particularly in acid-catalyzed reactions like the Fischer indole synthesis.[6] It typically indicates decomposition of starting materials, intermediates, or the final product.

  • Probable Cause 1: Harsh Acidic Conditions. Strong acids and high temperatures can promote polymerization and decomposition. The key[6][6]-sigmatropic rearrangement in the Fischer synthesis can be outcompeted by pathways like N-N bond cleavage, especially with certain substituents, leading to decomposition products.[7]

    • Solution: Consider using a milder acid catalyst or a Lewis acid. Running the reaction at a lower temperature for a longer duration can also minimize decomposition. For the Fischer synthesis specifically, pre-forming the hydrazone before cyclization can sometimes give cleaner results.

  • Probable Cause 2: Product Instability. The 7-azaindole product itself may be unstable under the reaction conditions.[6]

    • Solution: Monitor the reaction by TLC or LC-MS over time. If you see the product form and then disappear, it is likely decomposing. In this case, the only solution is to find conditions where the reaction proceeds more rapidly or at a lower temperature.

  • Probable Cause 3: Oxidative Side Reactions. If your reaction is not properly protected from air, sensitive intermediates can oxidize, leading to complex mixtures.

    • Solution: Rigorously de-gas all solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Q3: My starting material is consumed, but the product yield is poor. Where is my product going?

This frustrating scenario often points to two culprits: product decomposition during workup/purification or the formation of soluble, unseen byproducts.

  • Decomposition on Silica Gel: 7-azaindoles, being basic, can interact strongly with acidic silica gel, leading to streaking, poor recovery, or on-column decomposition.

    • Solution: Deactivate the silica gel by pre-treating your column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent. Alternatively, consider using a different stationary phase like alumina (basic or neutral).

  • Losses during Aqueous Workup: If your substituted pyrrolo[2,3-b]pyridine has polar functional groups, it may have significant solubility in the aqueous phase during extraction.

    • Solution: Perform multiple extractions (at least 3-5) with your organic solvent. If the product is still lost, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Back-extraction of the combined aqueous layers can also improve recovery.

Q4: How does my choice of synthetic route affect yield? What are the common pitfalls of major synthetic strategies?

The choice of synthetic strategy is paramount. Many classical indole syntheses are not directly translatable to 7-azaindoles due to the electron-withdrawing nature of the pyridine nitrogen.[5]

  • Challenge: Often gives poor yields due to the electron-deficient pyridine ring, which disfavors the key sigmatropic rearrangement and may require harsh, decomposition-inducing conditions.[4]

  • Optimization: This method can be highly effective for 4- and 6-azaindoles if the starting pyridylhydrazines possess an electron-donating group (EDG).[8] The EDG facilitates the key rearrangement step.

  • Challenge: While common, this reaction of a nitropyridine with a vinyl Grignard reagent often requires a large excess of the organometallic reagent and can still result in modest yields.[9][10]

  • Optimization: The yield is dramatically improved by the presence of a halogen (e.g., chlorine) on the pyridine ring at the position alpha to the nitrogen.[4] This modification can increase yields from ~20% to over 50%. The halogen can potentially be removed in a subsequent step if desired.

Starting MaterialReagentYield
4-methyl-3-nitropyridinevinylmagnesium bromide18%
2-chloro-4-methyl-3-nitropyridinevinylmagnesium bromide50%
Data adapted from a comparative study.[4]
  • Challenge: These modern methods are powerful but sensitive. Issues include catalyst deactivation, ligand choice, and competing side reactions. For instance, in a Buchwald-Hartwig amination, the oxidative addition of palladium may occur preferentially at an undesired position if multiple halides are present, or reduction may occur instead of amination.[11] Protecting the pyrrole nitrogen (e.g., with a SEM group) is often necessary, but the final deprotection step can be challenging and lead to side-product formation.[11]

  • Optimization: The choice of catalyst, ligand, base, and solvent is critical and must be screened for each specific substrate. For Suzuki-Miyaura couplings on di-halogenated pyrrolo[2,3-b]pyridines, the catalyst system can determine the selectivity of the C-C bond formation.

G cluster_0 Optimization Parameters Start Halogenated Pyrrolo[2,3-b]pyridine Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Result1 C-C Bond Formation (Aryl Substitution) Suzuki->Result1 Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) Suzuki->Catalyst Base Base (e.g., K₂CO₃, NaOtBu) Suzuki->Base Result2 C-N Bond Formation (Amine Substitution) Buchwald->Result2 Buchwald->Catalyst Ligand Ligand (e.g., RuPhos, XPhos) Buchwald->Ligand Buchwald->Base

Caption: Key Pd-catalyzed routes for functionalization.

Experimental Protocols

The following protocols are provided as examples and should be optimized for your specific substrates.

Protocol 1: High-Yield Bartoli Synthesis via a Halogenated Intermediate

This protocol is adapted from a procedure demonstrated to significantly improve yields by using a chlorinated starting material.[4]

Step 1: Bartoli Reaction

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitro-4-methylpyridine (1.0 eq) and dry THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add vinylmagnesium bromide (1.0 M in THF, 3.0-4.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to stir and slowly warm to -20 °C over a period of 8 hours.

  • Monitor the reaction by TLC (staining may be required).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (20%) at -20 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling

This protocol is based on the selective C-2 arylation of a di-halogenated SEM-protected 7-azaindole.[11]

Step 1: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically a 1:1 to 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 30 min to 9 h).[11]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash column chromatography to obtain the desired 2-aryl product.

References

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one purity and purification issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents, achieving high purity is critical for downstream success.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience with related 7-azaindole scaffolds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and characterization of this compound.

Q1: What are the key structural features and potential tautomers of this compound?

A1: The compound, this compound, possesses a 7-azaindole core structure. A critical feature is the presence of an oxo group at the C2 position, which introduces lactam-lactim tautomerism. The molecule can exist in equilibrium between the lactam (amide) form and the lactim (enol) form, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-2-ol. Under typical solid-state and solution conditions, the lactam form is generally predominant. This equilibrium can be influenced by solvent polarity, pH, and temperature, which may affect analytical characterization (e.g., NMR spectra) and reactivity.

Q2: What are the primary safety and handling considerations for this compound?

A2: While specific toxicity data for this exact molecule is not widely published, related chlorinated heterocyclic compounds are classified as potential irritants and harmful if swallowed. Based on GHS classifications for the parent compound, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, the following hazards should be assumed[4]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Standard laboratory PPE (lab coat, safety glasses, and chemical-resistant gloves) is mandatory. All manipulations should be performed in a certified chemical fume hood.

Q3: What are the recommended storage conditions to ensure stability?

A3: To prevent degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dry place, such as a desiccator or a refrigerator, away from light, moisture, and incompatible materials like strong oxidizing agents or strong bases. Long-term storage in solution is not recommended due to the potential for hydrolysis or other solvent-mediated degradation.

Part 2: Troubleshooting Purity and Purification Issues

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Q4: My ¹H NMR spectrum shows broad peaks, and the integration is not clean. What is the likely cause?

A4: Broad NMR signals are a common issue with N-H containing heterocyclic compounds and can stem from several factors:

  • Proton Exchange: The N-H protons can undergo chemical exchange with trace amounts of water or acidic/basic impurities in the NMR solvent. This can be mitigated by using high-purity deuterated solvents and ensuring your sample is scrupulously dry.

  • Tautomerism: As mentioned in Q1, the lactam-lactim equilibrium can lead to peak broadening if the rate of interconversion is on the NMR timescale. Running the spectrum at a lower temperature can sometimes sharpen the signals by slowing this exchange.

  • Aggregation: Polar, N-H containing molecules can form hydrogen-bonded aggregates in less polar solvents like CDCl₃. This restricts molecular tumbling, leading to broader peaks. Switching to a more polar, hydrogen-bond accepting solvent like DMSO-d₆ often resolves this issue by disrupting intermolecular aggregation.

  • Residual Palladium: If the synthesis involved a palladium-catalyzed cross-coupling reaction, residual paramagnetic palladium species can cause significant line broadening.[5][6] Pre-treating the crude product with a palladium scavenger or performing a workup with aqueous thiosulfate can help remove these impurities.

Q5: My crude product shows multiple spots on TLC. What are the most probable impurities?

A5: The identity of impurities is highly dependent on the synthetic route. Assuming a route involving chlorination of a precursor like 1H-pyrrolo[2,3-b]pyridine-2,4,6(3H,5H,7H)-trione or a related structure, the following impurities are common.

Table 1: Potential Impurities and Identification Strategies

Impurity NameProbable CauseIdentification MethodTLC Behavior (vs. Product)
Mono-chloro Species Incomplete chlorination of the precursor.MS: Look for a mass peak 35.45 Da lower than the product.More polar (lower Rf).
Starting Material Unreacted precursor material.Compare TLC with an authentic sample of the starting material.Typically much more polar (lower Rf).
Hydrolysis Product Exposure to water/moisture during workup or purification, replacing a Cl with an OH group.MS: Look for a mass peak ~17 Da lower than the product.Significantly more polar (lower Rf).
N-Protected Intermediate Incomplete deprotection (e.g., SEM or BOC group still attached).¹H NMR: Presence of characteristic signals for the protecting group (e.g., trimethylsilyl protons for SEM).[5]Less polar (higher Rf).
Isomeric Byproducts Rearrangement during synthesis or non-selective chlorination.2D NMR (HMBC, NOESY): To confirm connectivity and spatial relationships.Rf can be very similar to the product.

Q6: I am struggling to purify the compound. What are the best methods?

A6: Purification of polar heterocyclic compounds can be challenging. A systematic approach combining extraction, chromatography, and recrystallization is often necessary. The following workflow provides a decision-making process for purification.

G cluster_0 Purification Workflow start Crude Product (Post-Workup) analysis Analyze by TLC & LC-MS start->analysis decision1 Is the major spot >85% pure? analysis->decision1 decision2 Are impurities non-polar or polar? decision1->decision2 No recryst Recrystallization (See Protocol 2) decision1->recryst Yes chrom Flash Column Chromatography (See Protocol 1) decision2->chrom Both/Similar Polarity chrom->recryst Polish Fractions final_prod Pure Product (>98%) recryst->final_prod

Caption: Decision tree for purifying this compound.

Protocol 1: Flash Column Chromatography

This method is ideal for removing impurities with different polarities from the desired product.

  • Rationale: The acidic nature of silica gel can cause streaking with amine-containing compounds. Deactivating the silica or using a basic mobile phase additive neutralizes active sites, leading to better separation.

  • Step-by-Step Methodology:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Dichloromethane). To deactivate, add 1% triethylamine (Et₃N) or ammonia solution to the eluent mixture.

    • Column Packing: Pack the column with the prepared slurry.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the dried powder to the top of the packed column.

    • Elution: Start with a non-polar solvent system and gradually increase the polarity. A common gradient is Dichloromethane (DCM) to 1-5% Methanol (MeOH) in DCM.

      • Example Gradient:

        • 0-10 min: 100% DCM

        • 10-30 min: Ramp from 0% to 2% MeOH in DCM

        • 30-40 min: Hold at 2% MeOH in DCM

    • Fraction Collection: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This is an excellent final purification step to remove minor impurities and obtain crystalline material, provided a suitable solvent system can be found.

  • Rationale: Recrystallization relies on the difference in solubility of the product and impurities in a specific solvent at different temperatures. The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Step-by-Step Methodology:

    • Solvent Screening: Test solubility in small vials with solvents like Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, or a mixture like Dioxane/Water.

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.

    • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask wall with a glass rod may be necessary.

    • Crystal Formation: Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Drying: Dry the purified crystals under high vacuum.

By applying these targeted troubleshooting strategies and purification protocols, researchers can overcome common purity challenges and obtain high-quality this compound for their research and development needs.

References

Technical Support Center: Overcoming Solubility Challenges with 4,6-dichloro-7-azaindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dichloro-7-azaindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during experimentation with this compound. While specific solubility data for 4,6-dichloro-7-azaindolin-2-one is not extensively published, this guide synthesizes established principles for nitrogen-containing heterocycles and poorly soluble compounds to offer robust and scientifically grounded solutions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4,6-dichloro-7-azaindolin-2-one in aqueous solutions. What are the likely reasons for its poor solubility?

A1: The poor aqueous solubility of 4,6-dichloro-7-azaindolin-2-one can be attributed to several physicochemical properties common to heterocyclic compounds.[4] The presence of two chlorine atoms on the aromatic ring increases the lipophilicity (hydrophobicity) of the molecule. Additionally, the crystalline structure of the solid compound can be very stable, requiring significant energy to break the lattice and allow solvent molecules to interact. The azaindolinone core, while containing nitrogen atoms capable of hydrogen bonding, may have its overall polarity reduced by the electron-withdrawing effects of the chlorine atoms.

Q2: What is the best starting solvent for preparing a stock solution of 4,6-dichloro-7-azaindolin-2-one?

A2: For initial solubilization and preparation of a concentrated stock solution, it is recommended to start with a water-miscible organic solvent.[2][5] Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for a wide range of organic molecules and is an excellent first choice.[2][5] Other polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be effective.[5] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents, which can then be diluted into your aqueous experimental medium.[2] Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.[5]

Q3: Can I use alcohols like ethanol or methanol to dissolve this compound?

A3: Alcohols such as ethanol and methanol can be used, but they are generally less effective than DMSO or DMF for highly lipophilic compounds.[6] They can be considered as co-solvents in combination with other techniques.[6][7] The choice of solvent can be guided by the principle of "like dissolves like," considering the polarity of the compound and the solvent.[8]

Q4: How does pH influence the solubility of 4,6-dichloro-7-azaindolin-2-one?

A4: The solubility of nitrogen-containing heterocycles is often pH-dependent.[1][9] The 7-azaindolin-2-one structure contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa of the compound will determine the pH at which it is ionized. Ionized forms of a compound are generally more water-soluble than the neutral form.[9] For 7-azaindole derivatives, the pyridine nitrogen is basic and can be protonated in acidic conditions, potentially increasing solubility.[10][11] Conversely, the lactam proton may be acidic and could be removed under basic conditions, also leading to a more soluble salt form. It is recommended to experimentally determine the optimal pH for solubility.

Q5: Are there any other techniques I can use to improve the solubility of this compound in my experiments?

A5: Yes, several techniques can be employed, often in combination:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water can significantly enhance solubility.[5][6][7]

  • Excipients: Surfactants, cyclodextrins, and polymers can be used to increase solubility.[12] Surfactants form micelles that can encapsulate the drug, while cyclodextrins form inclusion complexes.[6]

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the compound, which can lead to a faster dissolution rate.[9][13][14]

  • Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance solubility by presenting the drug in an amorphous, higher-energy state.[15][16][17]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization for In Vitro Assays

This guide provides a step-by-step workflow for systematically determining the best solubilization method for 4,6-dichloro-7-azaindolin-2-one for use in typical in vitro biological assays.

Caption: Workflow for initial solubilization of 4,6-dichloro-7-azaindolin-2-one.

Guide 2: pH-Dependent Solubility Optimization

This protocol outlines a method to investigate the effect of pH on the solubility of 4,6-dichloro-7-azaindolin-2-one.

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of 4,6-dichloro-7-azaindolin-2-one powder.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to identify the pH range where solubility is maximized.

Caption: Protocol for determining the pH-solubility profile.

Data Presentation

Table 1: Common Solvents for Initial Solubility Screening

SolventTypeRationale for Use
DMSOPolar AproticExcellent for dissolving a wide range of organic compounds.[2][5]
DMFPolar AproticSimilar to DMSO, a strong solvent for many organic molecules.[5]
NMPPolar AproticAnother powerful polar aprotic solvent.[5]
EthanolPolar ProticCan be used as a co-solvent, less effective than DMSO for highly lipophilic compounds.[6]
PEG 400Polar ProticA non-volatile co-solvent often used in formulations.[5]

Table 2: Excipients for Enhancing Aqueous Solubility

Excipient ClassExampleMechanism of Action
SurfactantsTween® 80, Polysorbate 80Form micelles to encapsulate hydrophobic molecules.
CyclodextrinsHydroxypropyl-β-cyclodextrin (HPβCD)Form inclusion complexes with the drug molecule.[6][12]
PolymersPVP, HPMCCan be used to create amorphous solid dispersions.[15]

References

Technical Support Center: Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This molecule, also known as 4,6-dichloro-7-azaindolin-2-one, serves as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1] This guide is structured as a series of troubleshooting questions and field-proven answers to help you navigate the common challenges and side reactions encountered during its synthesis.

Section 1: The Primary Synthetic Pathway

The synthesis of this scaffold typically involves a multi-step sequence starting from a substituted pyridine precursor. A common and effective route is the cyclization of an activated 2-amino-4,6-dichloropyridine derivative. Understanding this main pathway is critical for diagnosing deviations and side reactions.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4,6-dichloropyridine C N-(4,6-dichloropyridin-2-yl)glycine ethyl ester A->C  Base (e.g., NaH)  Solvent (e.g., THF) B Ethyl 2-chloroacetate B->C D This compound (Target Compound) C->D  Strong Base (e.g., NaOEt)  Heat

Caption: A common synthetic route to the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and a concrete protocol for resolution.

Category 1: Reaction Failure & Low Yield

Question: My cyclization reaction (Step 2) is not working. I'm recovering the uncyclized intermediate (C) and observing significant decomposition. What are the likely causes?

Answer: This is a common issue often rooted in the base, solvent, and atmospheric conditions.

  • Causality: The intramolecular cyclization is a Dieckmann-type condensation that requires a sufficiently strong, non-nucleophilic base to deprotonate the amine, initiating the ring-closing attack on the ester. If the base is too weak, the reaction won't proceed. If it's too nucleophilic (like NaOH), it can hydrolyze the ester, terminating the reaction. Furthermore, the starting materials and intermediates in 7-azaindole synthesis can be sensitive to oxidation, leading to the formation of colored impurities and decomposition products, especially at elevated temperatures.[2]

  • Troubleshooting Protocol:

    • Verify Base Strength and Type: Sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (t-BuOK) in THF are excellent choices. Ensure the base is fresh and has not been deactivated by atmospheric moisture.

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Moisture will quench the base and can lead to hydrolysis byproducts.

    • Control Temperature: While heat is required, excessive temperatures (>100 °C) can promote decomposition. We recommend starting at a moderate temperature (e.g., 60-70 °C) and monitoring by TLC or LC-MS before increasing further.

    • Purity of Intermediate: Ensure the N-acylated intermediate (C) is pure. Impurities from Step 1 can interfere with the cyclization.

Category 2: Product Purification & Complex Mixtures

Question: My crude reaction mixture shows multiple spots on TLC and is difficult to purify. What are the most common side products I should be looking for?

Answer: A complex crude mixture points to several competing side reactions. The primary culprits are typically hydrolysis, dimerization, and reactions with the solvent.

  • A. Hydrolysis (Dechlorination):

    • What it is: The chloro groups on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, replacing one or both chlorine atoms with hydroxyl groups.[3] This is especially problematic if using aqueous workups with a base or if there's moisture in the reaction.

    • How to identify it: Look for mass peaks in your LC-MS corresponding to [M-Cl+OH]+ (i.e., [M+1]+) and [M-2Cl+2OH]+ (i.e., [M+2]+). The resulting hydroxypyridine compounds are often more polar and will have lower Rf values on TLC.

    • Prevention: Use strictly anhydrous conditions. During workup, neutralize the reaction mixture with a non-aqueous acid source (like acetic acid) before adding water, and extract promptly.

  • B. Oxidative Dimerization:

    • What it is: Pyrrole and indole-like systems can undergo oxidative coupling, especially in the presence of air (oxygen) and trace metals. This leads to the formation of high-molecular-weight, often colored, dimeric impurities.[4][5]

    • How to identify it: These dimers will appear as very high molecular weight species in the mass spectrum (approx. 2x the mass of the product) and as baseline material or very low Rf spots on TLC. They are often intensely colored.

    • Prevention: Degas your solvent before use and maintain a strict inert atmosphere (N2 or Ar) throughout the reaction and workup.

  • C. N-Alkylation vs. O-Alkylation (in subsequent reactions):

    • What it is: While not a side product of the synthesis itself, it's a critical issue if you plan to derivatize the product. The lactam-lactim tautomerism allows for alkylation on either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[6][7] The choice of base and electrophile can favor one over the other, leading to an unexpected product isomer.[8][9][10]

    • How to identify it: Careful analysis of 1H and 13C NMR is required. N-alkylated products will retain the C=O stretch in the IR spectrum (~1680-1720 cm⁻¹), while O-alkylated products will show a C=N stretch instead.

    • Prevention: Softer electrophiles (e.g., alkyl iodides) and conditions that favor the lactam tautomer typically lead to N-alkylation. Harder electrophiles may favor O-alkylation.

Potential Side Product Molecular Weight Change Common Cause Prevention Strategy
Monohydrolysis Product+1 Da (Cl replaced by OH)Water/hydroxide contaminationStrict anhydrous conditions; non-aqueous workup
Dihydrolysis Product+2 Da (2Cl replaced by 2OH)Water/hydroxide contaminationStrict anhydrous conditions; non-aqueous workup
Oxidative Dimer~2 x MW of ProductAir (O2) exposureDegas solvents; maintain inert atmosphere
O-Alkylated IsomerSame as N-alkylatedLactim tautomer reactionControl of base and electrophile in subsequent steps

Section 3: Visualizing Key Side Reactions

Understanding the mechanisms of side product formation is key to their prevention.

Diagram 1: Hydrolysis via SNAr Mechanism

G start 4,6-Dichloro-7-azaindolin-2-one intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + OH⁻ (from H₂O) product 4-Chloro-6-hydroxy-7-azaindolin-2-one intermediate->product - Cl⁻ G cluster_0 Tautomeric Equilibrium Lactam Lactam Form (N-H, C=O) Lactim Lactim Form (N, C-OH) Lactam->Lactim Electrophile + Electrophile (R-X) + Base Lactam->Electrophile O_Alkylation O-Alkylated Product (Isomer) Lactim->O_Alkylation Harder R-X N_Alkylation N-Alkylated Product Electrophile->N_Alkylation Softer R-X

References

Technical Support Center: Stabilizing 4,6-dichloro-pyrrolo[2,3-b]pyridine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-pyrrolo[2,3-b]pyridine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of handling these compounds in solution, ensuring the stability and integrity of your experiments.

The 4,6-dichloro-pyrrolo[2,3-b]pyridine core, a 7-azaindole derivative, is a valuable scaffold in medicinal chemistry. However, its unique electronic properties and reactivity profile can present stability challenges in solution. This resource is designed to provide you with the expertise to anticipate and overcome these issues, leading to more reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 4,6-dichloro-pyrrolo[2,3-b]pyridine compounds.

Problem 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Discoloration of the solution (e.g., turning yellow or brown).

  • Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).

  • Low recovery of the starting material.

Potential Causes and Solutions:

  • Hydrolysis: The pyrrolo[2,3-b]pyridine ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3] The chlorine substituents can also be targets for nucleophilic attack by water or hydroxide ions.

    • Solution: Maintain a neutral pH for your solutions whenever possible. If the reaction requires acidic or basic conditions, consider running the reaction at a lower temperature to minimize degradation. Use of buffered solutions can also help maintain pH control. A study on pyrrolo[3,4-c]pyridine-1,3-dione derivatives showed they are extremely unstable in alkaline medium and labile in acidic medium, but stable in a neutral medium.[1][2][3]

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents.[4] Degradation of indole, a related parent heterocycle, often proceeds through oxidative pathways.[5][6][7]

    • Solution: Employ air-free techniques to handle solutions of 4,6-dichloro-pyrrolo[2,3-b]pyridine.[4][8][9][10][11] This involves using degassed solvents and performing manipulations under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[4][8][10] Store solutions protected from light by using amber vials or wrapping containers in aluminum foil.[12]

  • Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Studies on related pyrrolopyridine derivatives have highlighted their photolability.[1][2][3]

    • Solution: As with oxidative degradation, protecting solutions from light is crucial. Conduct experiments in a fume hood with the sash down to minimize light exposure and use amber glassware or foil-wrapped flasks.[12]

Experimental Protocol: Preparation of a Degassed Solvent

A common and effective method for degassing solvents is the freeze-pump-thaw technique.[10]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Add the solvent to a Schlenk flask, filling it to no more than two-thirds of its volume.

  • Attach the flask to a Schlenk line.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • Open the flask to the vacuum line and evacuate for several minutes to remove gases above the frozen solvent.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles escaping from the liquid as it thaws.

  • Repeat the freeze-pump-thaw cycle at least two more times to ensure the solvent is thoroughly degassed.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.

Problem 2: Low Yield or Formation of Side Products in Reactions

Symptoms:

  • The desired product is obtained in a lower-than-expected yield.

  • Significant formation of one or more unexpected byproducts is observed.

Potential Causes and Solutions:

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway and the stability of the starting material and products.[13] For instance, protic solvents may participate in unwanted side reactions or promote degradation.

    • Solution: Screen a variety of aprotic solvents for your reaction. Common choices for reactions involving similar heterocycles include DMF, DMAc, 1,4-dioxane, acetonitrile, and toluene.[14] The solubility of your specific derivative should also be considered, as poor solubility can lead to low reaction rates and yields. Asymmetrical substitution on a heterocyclic core has been shown to improve solubility.[15][16]

  • Temperature Effects: Higher reaction temperatures can accelerate the desired reaction but may also promote degradation or the formation of side products.[17][18]

    • Solution: Optimize the reaction temperature. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and stability. A study on the C-H sulfenylation of 7-azaindoles showed that increasing the reaction temperature significantly improved the product yield.[14]

  • Reactivity of the Chlorine Atoms: The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic substitution.[19] If your reaction mixture contains nucleophiles, you may observe the formation of substituted byproducts.

    • Solution: If nucleophilic substitution is not the desired reaction, ensure that your reagents and solvents are free from nucleophilic impurities. If the nucleophile is a necessary component of the reaction, consider using a protecting group for the pyrrole nitrogen to modulate the reactivity of the heterocyclic core.

Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield or Side Products Observed check_purity Verify Purity of Starting Material and Reagents start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions optimize_solvent Optimize Solvent check_conditions->optimize_solvent Potential Solvent Issue optimize_temp Optimize Temperature check_conditions->optimize_temp Potential Temperature Issue inert_atmosphere Ensure Inert Atmosphere check_conditions->inert_atmosphere Potential Oxidation analyze_byproducts Analyze Byproducts (LC-MS, NMR) optimize_solvent->analyze_byproducts optimize_temp->analyze_byproducts inert_atmosphere->analyze_byproducts identify_pathway Identify Degradation/Side Reaction Pathway analyze_byproducts->identify_pathway modify_protocol Modify Protocol Based on Pathway identify_pathway->modify_protocol end Improved Yield modify_protocol->end

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing 4,6-dichloro-pyrrolo[2,3-b]pyridine compounds?

A1: For short-term storage and for use in reactions, anhydrous and deoxygenated aprotic solvents are generally recommended. Dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices, depending on the specific derivative's solubility.[15][20] For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere.[12][21][22][23]

Q2: How does pH affect the stability of these compounds in aqueous solutions?

A2: Pyrrolo[2,3-b]pyridine derivatives can be sensitive to both acidic and basic conditions, which can lead to hydrolysis and other degradation pathways.[1][2][3] It is advisable to maintain solutions at or near a neutral pH. If pH modification is necessary for an experiment, it is recommended to perform a preliminary stability study at the desired pH to assess the compound's lability.

Q3: Are there any specific analytical methods recommended for monitoring the stability of 4,6-dichloro-pyrrolo[2,3-b]pyridine?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of these compounds.[1] A reverse-phase C18 column is typically suitable. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable as it can help in the identification of degradation products.[24][25]

Q4: What are the best practices for long-term storage of solid 4,6-dichloro-pyrrolo[2,3-b]pyridine?

A4: For long-term storage, the solid compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[12] The container should be stored in a freezer (-20 °C or lower) and protected from light. Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the compound.

Summary of Recommended Storage Conditions
ConditionSolid Storage (Long-Term)Solution Storage (Short-Term)
Temperature ≤ -20 °CRoom Temperature (if stable) or ≤ 4 °C
Atmosphere Inert (Argon or Nitrogen)Inert (use degassed solvents)
Light Protected (dark)Protected (amber vials)
Moisture Excluded (desiccator or drybox)Anhydrous solvents

Potential Degradation Pathways

degradation_pathways start 4,6-dichloro-pyrrolo[2,3-b]pyridine hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis oxidation Oxidation (O₂, light) start->oxidation photodegradation Photodegradation (UV/Visible Light) start->photodegradation nucleophilic_sub Nucleophilic Substitution (Nu⁻) start->nucleophilic_sub hydrolysis_prod Hydroxylated/Ring-Opened Products hydrolysis->hydrolysis_prod oxidation_prod Oxidized Pyrrole Ring Products oxidation->oxidation_prod photo_prod Various Degradants photodegradation->photo_prod sub_prod Substituted Products nucleophilic_sub->sub_prod

Caption: Common degradation pathways for 4,6-dichloro-pyrrolo[2,3-b]pyridine.

By understanding the inherent reactivity and potential instabilities of 4,6-dichloro-pyrrolo[2,3-b]pyridine compounds, and by implementing the careful handling and storage techniques outlined in this guide, you can significantly improve the reliability and success of your research and development endeavors.

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this important heterocyclic compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of heterocyclic chemistry and experience with related 7-azaindole derivatives.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Synthesis of the Pyrrolopyridinone Core cluster_1 Step 2: Dichlorination cluster_2 Step 3: Purification A Starting Materials (e.g., aminopyridine derivatives) B 1H-pyrrolo[2,3-b]pyridin-2(3H)-one A->B Cyclization C This compound B->C Chlorinating Agent (e.g., POCl3 or NCS) D Crude Product C->D Work-up E Purified Product D->E Recrystallization or Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended general synthetic strategy for preparing this compound on a larger scale?

A1: A common and scalable approach involves a two-stage process:

  • Synthesis of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core: This can be achieved through various methods, often starting from appropriately substituted aminopyridines. The choice of the specific route will depend on the availability and cost of the starting materials.

  • Dichlorination of the pyrrolopyridinone core: This step introduces the two chlorine atoms onto the heterocyclic scaffold. Reagents like phosphoryl chloride (POCl₃) or N-chlorosuccinimide (NCS) are typically employed for such transformations.[1]

For scale-up, a robust and high-yielding synthesis of the core scaffold is crucial before proceeding to the potentially challenging dichlorination step.

Q2: What are the primary safety concerns when working with phosphoryl chloride (POCl₃) on a large scale?

A2: Phosphoryl chloride is a highly reactive and corrosive substance that requires careful handling, especially during scale-up operations. Key safety considerations include:

  • High Reactivity with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Work should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The reaction of POCl₃ with the substrate can be highly exothermic. Gradual addition of the reagent and efficient cooling are essential to control the reaction temperature and prevent runaways.

Troubleshooting Guide: Dichlorination Step

The dichlorination of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core is a critical step where several issues can arise, particularly during scale-up.

Issue 1: Low Yield or Incomplete Conversion

Q: My dichlorination reaction is resulting in a low yield of the desired product, with a significant amount of starting material or mono-chlorinated species remaining. How can I improve the conversion?

A: Low conversion in chlorination reactions can be attributed to several factors. Here is a systematic approach to troubleshooting:

Potential Cause Troubleshooting & Optimization
Insufficient Reagent Stoichiometry On a larger scale, mixing and mass transfer can be less efficient. Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. A molar ratio of 2.5 to 5 equivalents of POCl₃ per mole of substrate is a good starting point.
Suboptimal Reaction Temperature The reaction may require higher temperatures to drive it to completion. Gradually increase the reaction temperature, monitoring for any decomposition. For POCl₃ reactions, temperatures in the range of 70-110 °C are common.[2]
Inadequate Reaction Time Scale-up often necessitates longer reaction times. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed.
Presence of Water Traces of water will quench POCl₃, reducing its effective concentration. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue 2: Formation of Undesired Byproducts

Q: I am observing the formation of significant amounts of byproducts, leading to a complex crude mixture and difficult purification. What are the likely side reactions and how can they be minimized?

A: The electron-rich nature of the 7-azaindole scaffold can lead to several side reactions, especially under harsh chlorination conditions.

Troubleshooting_Byproducts start Problem: Significant Byproduct Formation cause1 Over-chlorination or Unselective Chlorination start->cause1 cause2 Decomposition of the Azaindole Ring start->cause2 cause3 Formation of Phosphorylated Intermediates start->cause3 solution1 Optimize Reagent Stoichiometry and Addition Rate cause1->solution1 solution2 Control Reaction Temperature and Time cause2->solution2 solution3 Careful Work-up Procedure cause3->solution3

Caption: Decision-making workflow for troubleshooting byproduct formation.

  • Over-chlorination: The pyrrole ring is susceptible to electrophilic attack. Using a large excess of the chlorinating agent or prolonged reaction times at high temperatures can lead to the introduction of more than two chlorine atoms.

    • Mitigation: Carefully control the stoichiometry of the chlorinating agent and monitor the reaction closely. A stepwise addition of the reagent at a controlled temperature can improve selectivity.

  • Decomposition: The 7-azaindole nucleus can be unstable under strongly acidic and high-temperature conditions, leading to tar formation.[3]

    • Mitigation: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Consider using a milder chlorinating agent if decomposition is severe.

  • Phosphorylated Intermediates: When using POCl₃, formation of O- and N-phosphorylated intermediates can occur. These species may not convert efficiently to the desired chlorinated product and can complicate the work-up and purification.[2]

    • Mitigation: Ensuring the reaction goes to completion by providing sufficient thermal energy is key. A carefully controlled aqueous work-up is necessary to hydrolyze any remaining phosphorylated species.

Experimental Protocols

Protocol 1: General Procedure for Dichlorination using POCl₃

Disclaimer: This is a general guideline and should be optimized for your specific substrate and scale. All work must be conducted in a well-ventilated fume hood with appropriate PPE.

  • Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple to the starting 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq).

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature with vigorous stirring. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 90-110 °C and maintain this temperature, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or a cold saturated sodium bicarbonate solution. Caution: This is a highly exothermic process and will release HCl gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system for recrystallization. A common choice for polar heterocyclic compounds is a mixture of a polar solvent (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent (e.g., hexanes or heptane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a novel chemical entity to a validated lead compound is both an art and a science. This guide provides a comprehensive, experience-driven framework for validating the biological activity of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. We will move beyond a simple listing of protocols to explain the strategic rationale behind each experimental choice, ensuring a self-validating and robust dataset.

The core of our investigation is built on a key hypothesis: given that the pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, it is highly probable that this compound also functions as a kinase inhibitor.[1][2] This structural similarity to known ATP-competitive inhibitors provides a logical starting point for our validation journey.[1]

Our objective is to systematically test this hypothesis, progressing from broad, high-throughput screening to more focused, mechanism-of-action studies. Throughout this process, we will compare the performance of our target compound against well-characterized, commercially available kinase inhibitors to benchmark its potency and selectivity.

Experimental Workflow: A Strategic Overview

The validation process is designed as a tiered approach. We begin with broad, cell-based assays to confirm general antiproliferative activity, followed by more specific biochemical assays to identify potential kinase targets. Finally, we will confirm target engagement in a cellular context.

experimental_workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism of Action phenotypic_screening Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) biochemical_assays Biochemical Kinase Assays (e.g., TR-FRET, Kinase Glo) phenotypic_screening->biochemical_assays Identifies Bioactivity selectivity_profiling Kinase Selectivity Profiling biochemical_assays->selectivity_profiling Broad Panel target_engagement Cellular Target Engagement (e.g., Western Blot, CETSA) selectivity_profiling->target_engagement Identifies Top Hits downstream_signaling Downstream Signaling Analysis target_engagement->downstream_signaling

Caption: A tiered experimental workflow for validating the biological activity of a novel compound.

Phase 1: Confirming a Biological Effect - Cell Proliferation Assays

The first step is to ascertain whether this compound has any effect on cell viability and proliferation. A positive result in this phase is a prerequisite for more resource-intensive target identification studies. The MTT or CellTiter-Glo assays are excellent starting points due to their reliability, high-throughput nature, and cost-effectiveness.[3][4]

Comparative Compounds:
  • Staurosporine: A potent, non-selective kinase inhibitor.

  • Sunitinib: A multi-kinase inhibitor with a pyrrole scaffold, making it a relevant structural and functional comparator.[5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound, Staurosporine, and Sunitinib. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.[3]

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[3]

  • Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Anticipated Data and Interpretation:
CompoundCell LineIC50 (µM)
This compoundA549[Experimental Result]
HepG2[Experimental Result]
StaurosporineA549~0.01
HepG2~0.02
SunitinibA549~5
HepG2~7

A low micromolar or nanomolar IC50 value for our target compound would be a strong indicator of potent antiproliferative activity, justifying progression to the next phase.

Phase 2: Identifying the Molecular Target - Biochemical Kinase Assays

Having confirmed that our compound has a biological effect, the next critical step is to identify its molecular target(s). Given our hypothesis, we will focus on kinase inhibition. A broad panel of biochemical kinase assays will allow us to screen for activity against a wide range of kinases.

Assay Technologies:

There are several robust platforms for biochemical kinase assays, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and luminescence-based assays like Kinase-Glo®.[6][7] These assays measure the activity of a purified kinase enzyme in the presence of an inhibitor.

Experimental Protocol: TR-FRET Kinase Assay
  • Reaction Setup: In a 384-well plate, combine the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Inhibitor Addition: Add this compound or a control inhibitor at various concentrations.

  • Detection: After incubation, add a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor®-labeled acceptor.

  • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the Alexa Fluor® acceptor into close proximity, resulting in a FRET signal. The reduction in this signal is proportional to the inhibitory activity of the compound.

Kinase Selectivity Profiling:

To understand the specificity of our compound, it is crucial to screen it against a large panel of kinases. This will reveal whether it is a highly selective inhibitor or a multi-kinase inhibitor.

kinase_selectivity cluster_0 Kinase Families TK Tyrosine Kinases CMGC CMGC AGC AGC CAMK CAMK Other Other Target Target Kinase Target->TK Target->CMGC Target->AGC Target->CAMK Target->Other

Caption: A conceptual diagram illustrating kinase selectivity profiling.

Comparative Data Presentation:
Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)
VEGFR2[Experimental Result]9
PDGFRβ[Experimental Result]2
c-Kit[Experimental Result]8
FLT3[Experimental Result]20
RET[Experimental Result]15
EGFR[Experimental Result]>10,000
HER2[Experimental Result]>10,000

This selectivity profile is critical for predicting both the therapeutic potential and the potential off-target toxicities of the compound.

Phase 3: Validating Target Engagement in a Cellular Environment

A compound that is potent in a biochemical assay may not be effective in a cellular context due to issues with cell permeability or efflux.[8] Therefore, it is essential to confirm that this compound engages its target kinase(s) within intact cells.

Methodology: Western Blotting for Phospho-Protein Levels

A straightforward and effective method to assess target engagement is to measure the phosphorylation status of a kinase's direct downstream substrate. For example, if our compound inhibits VEGFR2, we would expect to see a decrease in the phosphorylation of its downstream effector, PLCγ1.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: Treat cells expressing the target kinase (e.g., HUVECs for VEGFR2) with the compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-PLCγ1) and a primary antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein level, provides strong evidence of target engagement in a cellular context.

Conclusion and Future Directions

This guide has outlined a systematic and logical workflow for validating the biological activity of this compound. By progressing from broad phenotypic screening to specific target identification and cellular validation, researchers can build a robust data package that clearly defines the compound's potency, selectivity, and mechanism of action.

Positive results from this series of experiments would position this compound as a promising lead compound for further preclinical development, including in vivo efficacy and safety studies. The comparative approach, benchmarking against established inhibitors, provides essential context for evaluating its therapeutic potential.

References

A Comparative Analysis of Leading Tankyrase Inhibitors in Wnt/β-Catenin Pathway Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-supported comparison of prominent small-molecule inhibitors targeting Tankyrase enzymes (TNKS1 and TNKS2). As key regulators of the Wnt/β-catenin signaling pathway, Tankyrases have emerged as significant therapeutic targets in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these inhibitors and their practical application in experimental settings.

Introduction to Tankyrase and its Role in Wnt/β-Catenin Signaling

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including telomere maintenance, mitosis, and, most notably, the Wnt/β-catenin signaling pathway.[1][2][3] The Wnt pathway is integral to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2][4]

In the absence of a Wnt signal, a "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), targets the transcriptional co-activator β-catenin for proteasomal degradation.[2][5] Tankyrases promote the degradation of Axin, a concentration-limiting component of this complex, through a process called poly(ADP-ribosyl)ation (PARsylation).[6][7] This destabilization of Axin leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in proliferation and cell fate.[5][8]

Tankyrase inhibitors function by preventing the PARsylation of Axin, thereby stabilizing the destruction complex and promoting the degradation of β-catenin.[6][9] This ultimately leads to the downregulation of Wnt/β-catenin signaling, making these inhibitors a promising therapeutic strategy for cancers with aberrant Wnt pathway activation.[1][2]

Comparative Analysis of Key Tankyrase Inhibitors

Several small-molecule inhibitors of Tankyrase have been developed and are widely used as chemical probes to study the Wnt/β-catenin pathway. This section provides a comparative overview of three prominent inhibitors: XAV939, G007-LK, and IWR-1.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cellular IC50 (Wnt Pathway)Mechanism of ActionKey Features
XAV939 TNKS1, TNKS211 nM[6][10]4 nM[6][10]~2.5 µM (Axin2 accumulation)[11]Competes with NAD+ at the nicotinamide binding site of the PARP domain.[12]First-generation Tankyrase inhibitor, widely used as a tool compound.[12] Stabilizes Axin by inhibiting its PARsylation-dependent degradation.[6][13]
G007-LK TNKS1, TNKS246 nM[14]25 nM[14]50 nM[14]Binds to the adenosine subsite of the NAD+ binding pocket.[15][16]Highly potent and selective for Tankyrases over other PARP enzymes.[14][16] Demonstrates in vivo efficacy in preclinical cancer models.[9][17]
IWR-1 TNKS1, TNKS2131 nM[18]56 nM[18]180 nM[8][11]Stabilizes the Axin-scaffolded destruction complex, promoting β-catenin phosphorylation.[8][11] Its precise binding site on Tankyrase is debated, with some evidence suggesting it may also interact with Axin itself.[11][18]Potent Wnt pathway inhibitor that effectively induces Axin2 protein levels.[11]

Experimental Protocol: In Vitro Tankyrase Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method for assessing the inhibitory activity of compounds on the Wnt/β-catenin signaling pathway in a cellular context. The causality behind the experimental choices is to create a system where Wnt pathway activation is artificially induced and can be quantitatively measured, allowing for the evaluation of an inhibitor's efficacy.

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Test inhibitors (e.g., XAV939, G007-LK, IWR-1) dissolved in DMSO

  • TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

    • Rationale: Seeding density is optimized to ensure cells are in a logarithmic growth phase and form a confluent monolayer for the duration of the experiment.

  • Transfection (if not using a stable cell line): Co-transfect the cells with TOPFlash (containing TCF/LEF binding sites) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. FOPFlash (containing mutated TCF/LEF binding sites) should be used in parallel as a negative control.

    • Rationale: TOPFlash provides a quantitative readout of Wnt pathway activity. The Renilla luciferase control normalizes for variations in transfection efficiency and cell number. FOPFlash ensures that the observed signal is specific to TCF/LEF-mediated transcription.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors in cell culture medium. After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of the inhibitors. Include a DMSO vehicle control.

    • Rationale: A dose-response curve allows for the determination of the IC50 value of the inhibitor. The vehicle control is crucial to account for any effects of the solvent on the cells.

  • Wnt Pathway Activation: After a 1-hour pre-incubation with the inhibitors, add Wnt3a conditioned media (or recombinant Wnt3a) to the wells to stimulate the Wnt/β-catenin pathway.

    • Rationale: Pre-incubation ensures that the inhibitor has entered the cells and engaged its target before the pathway is stimulated.

  • Incubation: Incubate the plate for an additional 16-24 hours at 37°C and 5% CO2.

    • Rationale: This incubation period allows for sufficient time for the transcriptional activation of the luciferase reporter gene.

  • Luminescence Measurement: Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Rationale: The dual-luciferase system provides robust and reproducible data.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the Wnt3a-stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow for the luciferase reporter assay.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Axin_on Axin Frizzled_LRP->Axin_on Inhibition of Destruction Complex beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase Axin_inhibited Axin Tankyrase->Axin_inhibited PARsylation (leads to degradation) Inhibitor Tankyrase Inhibitor (e.g., XAV939, G007-LK) Inhibitor->Tankyrase Inhibition Axin_inhibited->Destruction_Complex Stabilization of Destruction Complex

Caption: Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibitors.

Luciferase_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Transfect with TOPFlash/Renilla plasmids A->B C 3. Add serial dilutions of Tankyrase inhibitors B->C D 4. Stimulate with Wnt3a C->D E 5. Incubate for 16-24 hours D->E F 6. Measure Firefly and Renilla luminescence E->F G 7. Analyze data and determine IC50 F->G

Caption: Experimental workflow for the Wnt/β-catenin luciferase reporter assay.

Conclusion

The development of potent and selective Tankyrase inhibitors has provided invaluable tools for dissecting the complexities of the Wnt/β-catenin signaling pathway and has opened new avenues for therapeutic intervention in cancer and other diseases. While first-generation inhibitors like XAV939 remain useful as research tools, newer compounds such as G007-LK offer improved potency and selectivity, making them more suitable for in vivo studies and potential clinical development. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired potency, selectivity profile, and whether the study is in vitro or in vivo. A thorough understanding of the mechanism of action and careful experimental design, as outlined in this guide, are essential for obtaining meaningful and reproducible results.

References

A Researcher's Guide to Cross-Validation of Pyrrolo[2,3-b]pyridine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of potent and selective inhibitors targeting various protein kinases and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[1][2][3] This guide provides an in-depth comparison of pyrrolo[2,3-b]pyridine compounds with alternative heterocyclic systems, supported by experimental data and detailed protocols for robust cross-validation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate and advance their discoveries.

The Rationale for Pyrrolo[2,3-b]pyridine: A Superior Scaffold

The strategic selection of a core scaffold is a critical decision in drug design. The pyrrolo[2,3-b]pyridine ring system offers distinct advantages over other bioisosteric replacements. For instance, in kinase inhibitor design, the nitrogen atom at the 7-position can act as a crucial hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the molecule in the hinge region of the kinase. This interaction is often a key determinant of potency and selectivity.[1]

To illustrate the comparative landscape, let's consider common alternatives:

  • Indole: While structurally similar, the absence of the pyridine nitrogen in indole can lead to altered solubility, metabolic stability, and hydrogen bonding capacity.

  • Pyrrolo[2,3-d]pyrimidine: This scaffold is another prevalent kinase inhibitor core. While effective, the additional nitrogen atom can impact the overall electronic distribution and may lead to different off-target activities.[4] Comparative studies are essential to determine the optimal scaffold for a given target.

  • Thieno[2,3-b]pyridine: The replacement of the pyrrole nitrogen with a sulfur atom in the thieno[2,3-b]pyridine core can significantly alter the geometry and electronic nature of the molecule, which may be advantageous for targeting specific kinases.[5]

The choice of scaffold is not arbitrary; it is a data-driven decision aimed at optimizing potency, selectivity, and drug-like properties. The following sections will detail the experimental methodologies required to generate the data necessary for these critical comparisons.

Experimental Cross-Validation: A Framework for Trustworthiness

To ensure the scientific integrity of experimental results, a robust cross-validation strategy is paramount. This involves not only validating an assay's performance within a single laboratory but also ensuring reproducibility across different labs, a process known as inter-laboratory cross-validation.[6][7] This is especially critical in multi-site clinical trials or collaborative research projects. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation, which serve as a global standard.[8][9][10]

Key Parameters for Cross-Validation:
  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method.

G cluster_dev Method Development & Validation cluster_transfer Inter-Laboratory Cross-Validation cluster_outcome Outcome dev Develop Analytical Method val Single-Lab Validation (ICH Q2(R2)) dev->val Optimize Parameters labA Lab A: Reference Method val->labA Transfer Protocol labB Lab B: Transferred Method val->labB Transfer Protocol compare Compare Results (Statistical Analysis) labA->compare labB->compare pass Method Deemed Cross-Validated compare->pass Results are Comparable fail Investigate Discrepancies compare->fail Significant Differences fail->dev Method Refinement G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PBP_inhibitor Pyrrolo[2,3-b]pyridine Inhibitor PBP_inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

References

A Comparative Analysis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and Other Fibroblast Growth Factor Receptor (FGFR) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] This pathway's intricate control is vital for normal embryonic development and tissue homeostasis. However, aberrant activation of FGFR signaling, driven by genetic alterations such as gene amplification, activating mutations, and chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[3][4]

Constitutively active FGFR signaling can provide a survival and proliferative advantage to malignant cells, making the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention in oncology.[5] This has led to the development of a class of drugs known as FGFR inhibitors, which aim to block the downstream signaling cascades initiated by these receptors. This guide provides a detailed comparison of a novel preclinical compound, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, against several clinically approved and late-stage clinical FGFR inhibitors, offering insights into their respective potencies, selectivities, and mechanisms of action.

The FGFR Signaling Pathway: A Target for Cancer Therapy

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[6] Ligand (Fibroblast Growth Factor - FGF) binding to the extracellular domain of the receptor induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers a cascade of downstream signaling through pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately leading to the regulation of gene expression and cellular responses.[7][8]

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 P2->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PLCg PLCγ FRS2->PLCg PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation DAG_IP3->Proliferation Inhibitor FGFR Inhibitor Inhibitor->FGFR Inhibition

Figure 1: Simplified representation of the FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Featured Preclinical Inhibitor: this compound Derivative

Recent drug discovery efforts have identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[9] Through structure-activity relationship (SAR) optimization of a lead compound, a derivative, designated as compound 4h , emerged with potent, pan-FGFR inhibitory activity.[9]

Compound 4h, a derivative of this compound, demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 in biochemical assays, with comparatively weaker activity against FGFR4.[9] This compound represents a promising scaffold for the development of novel anti-cancer therapeutics targeting FGFR-driven malignancies.

Comparative Analysis with Clinically Relevant FGFR Inhibitors

To contextualize the potential of this compound derivative 4h, it is essential to compare its performance against established FGFR inhibitors that are either approved for clinical use or in late-stage development. The following inhibitors have been selected for this comparison:

  • Pemigatinib (INCB054828): A potent and selective inhibitor of FGFR1, 2, and 3.[10][11] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[11]

  • Infigratinib (BGJ398): A selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[12][13] It was also granted accelerated FDA approval for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, although this approval was later withdrawn at the sponsor's request.[13]

  • Erdafitinib (JNJ-42756493): An oral, pan-FGFR tyrosine kinase inhibitor that has demonstrated efficacy in patients with metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[4][14][15]

  • Futibatinib (TAS-120): A potent, selective, and irreversible inhibitor of FGFR1, 2, 3, and 4.[16][17][18] Its covalent binding mechanism offers the potential to overcome acquired resistance to other FGFR inhibitors.[19]

Biochemical Potency (IC50) Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values of the selected FGFR inhibitors against the four FGFR isoforms in biochemical assays.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Compound 4h 7925712[9]
Pemigatinib 0.40.51.230[6]
Infigratinib 0.91.41.060[6]
Erdafitinib 1.22.53.05.7[6][20]
Futibatinib 1.81.41.63.7[21]

Lower IC50 values indicate greater potency.

From this data, it is evident that while compound 4h demonstrates potent inhibition of FGFR1, 2, and 3, the clinically approved inhibitors generally exhibit sub-nanomolar to low single-digit nanomolar potency against these isoforms. Erdafitinib and Futibatinib also show potent inhibition of FGFR4, a feature less pronounced in Pemigatinib, Infigratinib, and compound 4h.

Selectivity Profile

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. A common off-target for FGFR inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, due to structural similarities in their kinase domains.

  • Compound 4h: While a comprehensive selectivity panel is not publicly available, the development of selective FGFR inhibitors from similar scaffolds has been reported.[9]

  • Pemigatinib: Demonstrates high selectivity for FGFR1-3 over other kinases, including over 80-fold selectivity against VEGFR2 in cell-based assays.[10]

  • Infigratinib: Shows selectivity for FGFR1-3 over a panel of other kinases, with a weaker affinity for FGFR4.[12]

  • Erdafitinib: While a potent pan-FGFR inhibitor, it also inhibits VEGFR2 with an IC50 of 36.8 nM.[20]

  • Futibatinib: Exhibits high selectivity for FGFR1-4, with limited inhibition of other kinases in a large panel screen.[17]

Experimental Protocols: A Guide to Evaluating FGFR Inhibitor Performance

To ensure the trustworthiness and reproducibility of inhibitor characterization, standardized and well-controlled experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the performance of FGFR inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a purified kinase and is a primary method for determining the IC50 of an inhibitor in a cell-free system.

Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified FGFR Enzyme - Kinase Buffer - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Inhibitor Serial Dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor or Vehicle (DMSO) into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add FGFR Enzyme to wells Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP mix to initiate reaction Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate at room temperature (e.g., 60 minutes) Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to deplete unused ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at room temperature (e.g., 40 minutes) Stop_Reaction->Incubate_Stop Develop_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_Stop->Develop_Signal Incubate_Develop Incubate at room temperature (e.g., 30 minutes) Develop_Signal->Incubate_Develop Read_Luminescence Measure Luminescence using a plate reader Incubate_Develop->Read_Luminescence Analyze_Data Analyze Data: - Normalize to controls - Plot dose-response curve - Calculate IC50 value Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Dilute purified recombinant FGFR enzyme and substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer to the desired concentrations.

    • Prepare a stock solution of ATP in kinase buffer.

    • Perform serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted FGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the vehicle-treated control wells (representing 100% kinase activity) and a no-enzyme control (representing 0% activity).

    • Plot the percentage of kinase inhibition against the log concentration of the inhibitor.

    • Calculate the IC50 value using a non-linear regression analysis.

Cell-Based Proliferation Assay

This assay determines the effect of an inhibitor on the proliferation of cancer cell lines, providing a measure of its cellular potency (often reported as GI50 - the concentration for 50% growth inhibition).

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a cancer cell line with a known FGFR alteration (e.g., SNU-16 or KATO-III for FGFR2 amplification) in the appropriate growth medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 500–5,000 cells per well) and allow them to attach overnight.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (typically <0.5%).[1]

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (DMSO) controls.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (e.g., using CCK-8):

    • After the incubation period, add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.[1]

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% cell viability).[1]

    • Plot the percentage of cell viability against the log concentration of the inhibitor.

    • Calculate the GI50 value using a non-linear regression analysis.[1]

Conclusion and Future Directions

The preclinical compound 4h, a derivative of this compound, demonstrates promising and potent inhibitory activity against FGFR1, 2, and 3.[9] While its in vitro potency is comparable to, though slightly less than, that of several clinically approved FGFR inhibitors, its novel 1H-pyrrolo[2,3-b]pyridine scaffold presents an interesting avenue for further optimization.

The landscape of FGFR inhibitors is evolving, with a clear progression towards greater selectivity and the development of strategies to overcome acquired resistance. Irreversible inhibitors like Futibatinib represent a significant advancement in this regard.[16][19] For compound 4h and other preclinical candidates to be competitive, a comprehensive characterization of their selectivity profiles, pharmacokinetic properties, and in vivo efficacy is essential.

This guide provides a framework for the comparative evaluation of novel FGFR inhibitors. By employing rigorous and standardized experimental protocols, researchers can generate high-quality, reproducible data that will enable informed decisions in the drug development process. The ultimate goal is to translate these scientific discoveries into effective targeted therapies for patients with FGFR-driven cancers.

References

A Comparative Guide to the Structure-Activity Relationship of 4,6-dichloro-pyrrolo[2,3-b]pyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of 4,6-dichloro-pyrrolo[2,3-b]pyridines, a privileged scaffold in modern medicinal chemistry. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to illuminate the key structural modifications that govern the potency and selectivity of these compounds as kinase inhibitors.

Introduction: The 7-Azaindole Scaffold - A Privileged Heterocycle in Drug Discovery

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its structure, which can be considered a bioisostere of indole, features a pyridine ring fused to a pyrrole ring. This arrangement provides a unique combination of hydrogen bond donors and acceptors, making it an excellent scaffold for interacting with the ATP-binding site of various protein kinases.[2][3] The nitrogen atom at position 7 is particularly crucial as it can form a key hydrogen bond with the hinge region of many kinases, a fundamental interaction for potent inhibition.[1]

The 4,6-dichloro-pyrrolo[2,3-b]pyridine core offers a robust and versatile starting point for the synthesis of a diverse library of kinase inhibitors. The two chlorine atoms provide reactive handles for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space at these positions to optimize biological activity.

The Strategic Importance of the 4,6-Dichloro Substitution Pattern

The presence of chlorine atoms at the C4 and C6 positions of the 7-azaindole core is not merely a synthetic convenience. These substituents play a crucial role in the overall pharmacological profile of the resulting derivatives.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms influences the electron density of the entire ring system, which can impact the pKa of the pyrrole nitrogen and the hydrogen-bonding capabilities of the scaffold.

  • Steric Influence: The chloro groups can direct the binding orientation of the molecule within the kinase active site, influencing interactions with surrounding amino acid residues.

  • Metabolic Stability: Halogenation can block potential sites of metabolism, thereby improving the pharmacokinetic properties of the compounds.

  • Synthetic Handles: As mentioned, the C-Cl bonds are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse substituents.[4]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR at key positions of the 4,6-dichloro-pyrrolo[2,3-b]pyridine scaffold. The insights are drawn from various studies on 7-azaindole derivatives, providing a comparative framework for designing novel and potent kinase inhibitors.

Modifications at the C4-Position

The C4-chloro group is a primary site for modification, often replaced with various amine or aryl substituents through nucleophilic aromatic substitution or cross-coupling reactions.

Table 1: Comparison of C4-Substitutions on Related Pyrrolo[2,3-b]pyridine Scaffolds

Compound ID C4-Substituent Target Kinase IC50 (nM) Key Observation
Reference A -ClErk5>10,000The chloro-substituted scaffold often serves as a synthetic precursor with low intrinsic activity.
Analog A1 -NH-(2-pyridyl)Erk55,360Introduction of an amino-pyridine shows a moderate increase in potency.
Analog A2 -NH-(piperidin-4-yl)Erk54,560A piperidinyl group at C4 can lead to improved activity, suggesting a role for basic amines in this position.[1]
  • Insight: The introduction of nitrogen-containing heterocycles or aliphatic amines at the C4 position appears to be a favorable modification. The basic nitrogen can form additional hydrogen bonds or salt bridges with acidic residues in the kinase active site, enhancing binding affinity.

Modifications at the C6-Position

The C6-chloro group provides another avenue for diversification. Suzuki-Miyaura coupling is a common method to introduce aryl or heteroaryl moieties at this position.

Table 2: Comparison of C6-Aryl Substitutions on Related 7-Azaindole Scaffolds

Compound ID C6-Substituent Target Kinase IC50 (nM) Key Observation
Reference B -Clc-Met>5,000The starting chlorinated compound shows minimal activity.
Analog B1 -Phenylc-Met20Introduction of a simple phenyl group can significantly boost potency.[5]
Analog B2 -(Piperazin-1-yl)c-MetFavorableSubstitution with a piperazine group at the C6 position often leads to the best results in this series.[5]
  • Insight: Arylation at the C6 position is a critical determinant of potency and selectivity. The nature of the aryl substituent, including its electronic properties and substitution pattern, can be fine-tuned to achieve desired interactions with the target kinase. The inclusion of a piperazine moiety often enhances solubility and provides a point for further functionalization to improve pharmacokinetic properties.

Modifications at the N1-Position (Pyrrole Nitrogen)

The pyrrole nitrogen (N1) is a key hydrogen bond donor. While substitution at this position can sometimes disrupt this crucial interaction, it can also be exploited to introduce groups that pick up additional interactions or modulate the compound's physical properties.

Table 3: Comparison of N1-Substitutions on 7-Azaindole Derivatives

Compound ID N1-Substituent Target Kinase IC50 (nM) Key Observation
Reference C -Hc-Met20Unsubstituted N1 allows for hydrogen bonding with the kinase hinge region.
Analog C1 -SO2Phc-Met70Introduction of a bulky sulfonyl group can decrease potency, likely due to steric hindrance or loss of the hydrogen bond.[5]
Analog C2 -CH3PDE4BInactiveN-methylation of a related pyrrolo[3,2-b]pyridine led to a loss of activity.[6]
  • Insight: In many cases, maintaining the N1-H as a hydrogen bond donor is essential for high potency. However, in some instances, specific N1-substituents can be accommodated if they lead to other favorable interactions within the ATP-binding pocket.

Modifications at the C2 and C5-Positions

The C2 and C5 positions of the pyrrolo[2,3-b]pyridine core offer further opportunities for structural modification to enhance potency and selectivity.

  • C2-Position: The C2-position is often a site for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling, particularly when starting from a 2-iodo-4,6-dichloro-pyrrolo[2,3-b]pyridine intermediate.[4] These substituents can occupy a hydrophobic pocket in the kinase active site.

  • C5-Position: The C5-position can be functionalized to modulate the electronic properties of the ring system and to introduce substituents that can interact with the solvent-exposed region of the ATP-binding site. C5-aryl substitutions have been explored in related azaspirooxindolinone derivatives, where electron-rich groups were found to be important for activity.[7]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

General Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the arylation of the 4,6-dichloro-pyrrolo[2,3-b]pyridine core.

dot

Suzuki_Miyaura_Coupling reagents 4,6-dichloro-pyrrolo[2,3-b]pyridine Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reaction_setup Combine reagents in a degassed solvent (e.g., Dioxane/H2O) reagents->reaction_setup 1. heating Heat under inert atmosphere (e.g., 80-100 °C) reaction_setup->heating 2. workup Aqueous workup and extraction with organic solvent heating->workup 3. purification Purification by column chromatography workup->purification 4. product Aryl-substituted pyrrolo[2,3-b]pyridine purification->product 5.

Caption: General workflow for Suzuki-Miyaura cross-coupling on the 4,6-dichloro-pyrrolo[2,3-b]pyridine scaffold.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4,6-dichloro-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted product.

In Vitro Kinase Inhibition Assay (Example: Erk5)

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.

dot

Kinase_Assay_Workflow compound_prep Prepare serial dilutions of test compound in DMSO incubation Add compound dilutions to reaction mixture and incubate compound_prep->incubation reaction_mixture Prepare reaction mixture: Kinase, Substrate, ATP, and Assay Buffer reaction_mixture->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection readout Measure luminescence or fluorescence detection->readout data_analysis Calculate % inhibition and determine IC50 value readout->data_analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.

  • Inhibition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the product of the kinase reaction (e.g., ADP formation).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 4,6-dichloro-pyrrolo[2,3-b]pyridine scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. The strategic placement of chlorine atoms provides both electronic modulation and versatile synthetic handles for extensive SAR exploration. Key takeaways from the analysis of related 7-azaindole derivatives include:

  • C4-Position: Amenable to the introduction of various amine-containing groups to enhance potency through additional interactions.

  • C6-Position: A critical site for introducing aryl or heteroaryl moieties to achieve high potency and selectivity. Piperazine-containing substituents are particularly noteworthy for improving both activity and drug-like properties.

  • N1-Position: Generally, an unsubstituted N1-H is preferred to maintain a crucial hydrogen bond with the kinase hinge region.

Future research in this area should focus on the systematic exploration of substitutions at the C2 and C5 positions of the 4,6-dichloro-pyrrolo[2,3-b]pyridine core. Furthermore, comprehensive kinase panel screening of promising compounds will be essential to understand their selectivity profiles and to identify potential off-target effects. The integration of computational modeling and structural biology will undoubtedly accelerate the design of next-generation inhibitors based on this versatile scaffold.

References

A Comparative Efficacy Analysis of 7-Azaindolin-2-one Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold has cemented its status as a privileged structure within medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its intrinsic ability to mimic the adenine motif of ATP allows it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, making it an exceptional starting point for drug discovery campaigns.[1][3] This guide provides an in-depth comparative analysis of 7-azaindolin-2-one analogues and related 7-azaindole derivatives. We will dissect their efficacy against a panel of therapeutically relevant protein kinases, supported by experimental data, and elucidate the methodologies crucial for their evaluation.

The core value of the 7-azaindole scaffold lies in its nitrogen arrangement. The pyrrolic N-H typically serves as a hydrogen bond donor, while the pyridine N7 atom acts as an acceptor. This configuration enables a bidentate hydrogen bond with the kinase hinge, a highly effective and widely exploited binding mode in numerous approved kinase inhibitors.[3] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are particularly effective for generating novel analogues with enhanced potency and selectivity.[4]

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold within a kinase ATP-binding site.

Quantitative Comparison of Inhibitor Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes IC50 values for a selection of 7-azaindole and azaindolin-2-one derivatives against various kinases, providing a snapshot of their potency and selectivity. It is critical to recognize that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as ATP concentration.[1][5]

Compound/Analogue ClassTarget KinaseIC50 (nM)Key Structural FeaturesReference
Azaindolin-2-one (E)-2f GSK3β1,700Pyridylmethylene substituent[6][7][8]
7-Azaindole 8l Haspin14Benzocycloalkanone motif[9]
7-Azaindole 8g CDK9/CyclinT510Dual inhibitor w/ benzocycloalkanone[9]
7-Azaindole 8h CDK9/CyclinT830Dual inhibitor w/ benzocycloalkanone[9]
7-Azaindole analogue 178d VEGFR237[1]
6-Azaindole analogue 178c VEGFR248[1]
C-3 aryl-7-azaindole 94 JAK2260C-3 aryl substitution[10]
7-Azaindole derivative 97 JAK21[1]
7-Azaindole PI3Kγ Inhibitor 28 PI3Kγ40 (cellular)Optimized for selectivity[11]
4-Azaindole-Indolyl-Maleimide 7c GSK3βPotentMaleimide core[12]

Deep Dive: SAR and Therapeutic Applications

GSK3β and Neurodegenerative Disease

Glycogen synthase kinase 3β (GSK3β) is a key therapeutic target for neurodegenerative disorders like Alzheimer's disease.[7][8] Researchers have successfully designed azaindolin-2-one derivatives as dual inhibitors of both GSK3β and the aggregation of tau protein, another hallmark of Alzheimer's.[6][13] Compound (E)-2f , for instance, emerged as a promising lead with a GSK3β IC50 of 1.7 µM and significant tau anti-aggregation effects in cell-based models.[6][7][8] The design strategy involved hybridizing the azaindolin-2-one core with a pyridyl ring, which was predicted to provide dual-acting capabilities.[7] This work highlights the scaffold's potential beyond oncology.

Oncology: Targeting a Spectrum of Kinases

The 7-azaindole framework has been extensively explored for its anticancer potential.[4][14]

  • CDK9/Haspin Inhibition: Cyclin-dependent kinase 9 (CDK9) and Haspin are both considered important targets in oncology.[9] The synthesis of 7-azaindole derivatives bearing benzocycloalkanone motifs led to the discovery of potent inhibitors. Notably, compound 8l was identified as a highly potent Haspin inhibitor with an IC50 of just 14 nM, while analogues 8g and 8h acted as dual inhibitors of both CDK9/CyclinT and Haspin.[9] This demonstrates the potential for developing multi-targeted agents from this scaffold.

  • VEGFR and Angiogenesis: The indolin-2-one core is a cornerstone of antiangiogenic drugs that target vascular endothelial growth factor receptors (VEGFRs).[15] Sunitinib is a prime example. The 7-azaindole scaffold has been successfully incorporated to create potent VEGFR2 inhibitors, with analogues demonstrating IC50 values in the low nanomolar range (e.g., 37 nM).[1][15]

  • PI3Kγ and Immuno-Oncology: Phosphoinositide 3-kinase γ (PI3Kγ) is highly expressed in tumor-associated macrophages and is linked to immunosuppression.[11] Through systematic SAR analysis, a series of novel 7-azaindole-based PI3Kγ inhibitors were developed. These compounds showed excellent potency, with cellular IC50 values as low as 40 nM, while maintaining over 300-fold selectivity against other class I PI3K isoforms.[11]

Experimental Methodologies: Ensuring Data Integrity

The objective evaluation of inhibitor efficacy relies on robust and well-controlled experimental protocols. The following sections detail standard methodologies for characterizing kinase inhibitors, from initial biochemical screening to validation in a cellular context.

General Workflow for Kinase Inhibitor Evaluation

The development path for a kinase inhibitor involves a multi-stage process. It begins with high-throughput biochemical assays to identify hits, proceeds to cellular assays to confirm on-target activity and assess potency in a physiological environment, and culminates in preclinical in vivo studies.[16]

Inhibitor_Evaluation_Workflow A High-Throughput Screening (Biochemical Assays) B Hit Confirmation & Potency (IC50 Determination) A->B Identify Hits C Selectivity Profiling (Kinome-wide Panel) B->C Characterize Leads D Cell-Based Assays (Target Engagement & Pathway Modulation) C->D Validate Selectivity E In Vivo Studies (PK/PD & Efficacy Models) D->E Confirm Cellular Activity caption Kinase inhibitor discovery and validation workflow.

Caption: A streamlined workflow for the discovery and validation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is highly sensitive and tolerant of high ATP concentrations, making it suitable for screening and profiling a wide range of kinases.[17]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate light. The luminescent signal is directly proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. This includes the kinase enzyme, the specific substrate for that kinase, ATP, and the reaction buffer.

  • Compound Addition: Add the 7-azaindolin-2-one analogues at various concentrations (for dose-response curves) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a complex physiological environment.[18] A common method is to measure the phosphorylation of a kinase's downstream substrate.

Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a target protein is assessed by Western blot using a phospho-specific antibody. A reduction in the phosphorylated protein indicates successful inhibition of the upstream kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to have an active kinase pathway) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the 7-azaindolin-2-one analogue for a predetermined time. Crucial Control: Include a vehicle-only (e.g., DMSO) treated sample.[18]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity. To confirm the on-target effect, re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) substrate protein as a loading control. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms the inhibitor's cellular activity.

References

In Vivo Validation of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Comparative Guide for Preclinical Efficacy, Pharmacokinetics, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This structural motif, being a deaza-isostere of adenine, effectively competes with ATP for the binding pocket of various kinases, leading to the modulation of cellular signaling pathways.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5][6] Our focus here is on a novel derivative, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a compound with predicted kinase inhibitory activity based on its structural class. This guide provides a comprehensive framework for the in vivo validation of this compound, comparing its preclinical performance against established alternatives.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to designing and executing robust in vivo studies. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for data interpretation, ensuring scientific integrity and trustworthiness in the preclinical validation process.

Hypothesized Mechanism of Action

Based on the prevalence of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, we hypothesize that this compound targets a key kinase implicated in oncogenesis, such as Fibroblast Growth Factor Receptors (FGFRs) or Cyclin-Dependent Kinases (CDKs).[3][4] Dysregulation of these kinases is a hallmark of various cancers, making them attractive targets for therapeutic intervention. The following diagram illustrates a generalized signaling pathway that could be inhibited by our compound of interest.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression CDK_Cyclin CDK/Cyclin Complex Gene_Expression->CDK_Cyclin Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Compound This compound Compound->Receptor_Tyrosine_Kinase Inhibits Compound->CDK_Cyclin Inhibits

Caption: Hypothesized signaling pathway inhibition.

Comparative In Vivo Validation Workflow

A rigorous in vivo validation program is essential to bridge the gap between promising in vitro data and clinical development. Our approach integrates efficacy, pharmacokinetic (PK), and toxicology studies in a logical sequence.

In_Vivo_Validation_Workflow Start Start: In Vitro Characterization Model_Selection In Vivo Model Selection (e.g., Xenograft) Start->Model_Selection PK_Study Pharmacokinetic (PK) Study Model_Selection->PK_Study Efficacy_Study Comparative Efficacy Study PK_Study->Efficacy_Study Dose Selection Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study Data_Analysis Integrated Data Analysis & Go/No-Go Decision Toxicity_Study->Data_Analysis End End: Candidate Nomination Data_Analysis->End

Caption: Sequential workflow for in vivo validation.

Part 1: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to designing effective efficacy and toxicology studies.[7][8] A preliminary PK study will determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).[9]

Comparative Compounds

For this study, we will compare our lead compound with Sunitinib, a multi-kinase inhibitor with a pyrrole core, known to inhibit VEGFR and other kinases.

CompoundClassRationale for Comparison
This compound Novel Pyrrolo[2,3-b]pyridineLead candidate.
Sunitinib Multi-kinase inhibitorEstablished drug with a similar structural motif and broad anti-cancer activity.
Experimental Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Formulation:

    • Intravenous (IV): 2 mg/kg formulated in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Oral (PO): 10 mg/kg formulated in 0.5% methylcellulose in water.

  • Dosing:

    • IV group (n=3 mice): Single bolus injection via the tail vein.

    • PO group (n=3 mice): Single dose administered by oral gavage.

  • Blood Sampling: Approximately 50 µL of blood will be collected from the saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compounds will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][9]

  • Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis software.

Anticipated Pharmacokinetic Data
ParameterThis compound (Predicted)Sunitinib (Reference)
Cmax (ng/mL) 800 - 1200~1500
Tmax (h) 1 - 2~1
AUC (ng*h/mL) 4000 - 6000~7000
t½ (h) 4 - 6~8
Bioavailability (%) 30 - 50~40

Part 2: In Vivo Efficacy Evaluation in a Xenograft Model

Based on the hypothesized anti-cancer activity, a human tumor xenograft model is an appropriate choice for evaluating in vivo efficacy.[10][11][12][13] We will utilize a cell line-derived xenograft (CDX) model, which offers high reproducibility for initial screening.[11]

Experimental Protocol: A549 Lung Carcinoma Xenograft Model
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of PBS mixed with Matrigel (1:1) will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors will be measured twice weekly with calipers, and tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8 mice per group).

  • Treatment Groups:

    • Vehicle Control (0.5% methylcellulose, PO, daily)

    • This compound (25 mg/kg, PO, daily)

    • Sunitinib (40 mg/kg, PO, daily)

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Body weight changes (as a measure of toxicity).

    • Survival analysis.

  • Study Termination: The study will be terminated when tumors in the control group reach approximately 2000 mm³, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

Anticipated Efficacy Data
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1500 ± 250-+5 ± 2
This compound (25 mg/kg) 600 ± 15060-5 ± 3
Sunitinib (40 mg/kg) 525 ± 13065-8 ± 4

Part 3: Preliminary Toxicology Assessment

A preliminary toxicology study is crucial to assess the safety profile of the lead compound.[14][15][16] This study will be conducted in parallel with the efficacy study to identify potential dose-limiting toxicities.

Experimental Protocol: 14-Day Repeated Dose Toxicity Study in Rats
  • Animal Model: Sprague-Dawley rats (male and female), 7-9 weeks old.

  • Groups (n=5/sex/group):

    • Vehicle Control

    • Low Dose (e.g., 10 mg/kg/day)

    • Mid Dose (e.g., 30 mg/kg/day)

    • High Dose (e.g., 100 mg/kg/day)

  • Dosing: Daily oral gavage for 14 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity.

    • Body Weight and Food Consumption: Measured twice weekly.

    • Clinical Pathology: At termination, blood will be collected for hematology and serum chemistry analysis.

    • Histopathology: A full panel of tissues will be collected, weighed, and examined microscopically.

  • Guidelines: The study will be conducted in accordance with OECD Guideline 407.[14]

Anticipated Toxicology Profile
ParameterThis compound (Predicted)Sunitinib (Known Toxicities)
Target Organs Potential for mild gastrointestinal or hematopoietic effects at high doses.Known effects on hematopoietic, cardiovascular, and endocrine systems.
No Observed Adverse Effect Level (NOAEL) Predicted to be >30 mg/kg/day.Established NOAELs vary by species and study duration.
Maximum Tolerated Dose (MTD) >100 mg/kg/day.Varies by dosing schedule.

Discussion and Future Directions

The successful in vivo validation of this compound hinges on a comprehensive evaluation of its efficacy, pharmacokinetic, and toxicological profiles in comparison to relevant benchmarks. The proposed studies provide a robust framework for generating the necessary data to make an informed go/no-go decision for further development.

Should the compound demonstrate a favorable profile—potent anti-tumor activity, acceptable pharmacokinetics, and a safety margin superior to or comparable with Sunitinib—further studies would be warranted. These could include evaluation in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, and investigation of combination therapies to enhance efficacy and overcome potential resistance mechanisms.[10]

Conversely, unfavorable outcomes, such as poor bioavailability, rapid clearance, or significant toxicity at efficacious doses, would necessitate further medicinal chemistry efforts to optimize the compound's properties.

References

A Comparative Benchmarking Guide to 7-Azaindole Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern oncology, protein kinases remain a pivotal class of drug targets due to their central role in regulating cellular processes such as proliferation, survival, and differentiation.[1] The search for potent and selective kinase inhibitors is a cornerstone of drug discovery. Within this pursuit, the 7-azaindole scaffold has emerged as a "privileged" structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] This guide provides a comprehensive benchmark analysis of a novel series of 7-azaindole derivatives, specifically comparing their performance against established inhibitors targeting Haspin and Cyclin-Dependent Kinase 9 (CDK9), two kinases of significant interest in cancer therapy.

Haspin kinase is an atypical serine/threonine kinase crucial for proper chromosome alignment during mitosis.[4][5] Its overexpression in various cancers makes it a promising anti-mitotic target.[4][6] CDK9, complexed with Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins like Mcl-1.[1][7] Inhibition of CDK9 can thus reinstate apoptosis in cancer cells, making it a compelling therapeutic strategy.[1]

This guide will focus on a specific 7-azaindole derivative, compound 8l , identified as a highly potent Haspin inhibitor, and its analogues 8g and 8h , which exhibit dual inhibitory activity against both Haspin and CDK9/CyclinT.[8] We will benchmark these compounds against well-characterized clinical and preclinical inhibitors to provide a clear perspective on their potential as next-generation anticancer agents.

Experimental Design & Methodologies

To ensure a rigorous and objective comparison, standardized biochemical and cellular assays are paramount. The following protocols represent industry-standard methods for characterizing kinase inhibitor potency and cellular activity.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

The rationale for selecting a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is its high sensitivity, broad applicability across different kinases, and direct measurement of enzyme activity by quantifying ADP production.[9] This format minimizes interference from colored or fluorescent compounds, a common challenge in drug discovery screening.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 7-azaindole derivative 8l) and benchmark inhibitors (e.g., CHR-6494, Atuveciclib) in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the kinase solution (e.g., recombinant human Haspin or CDK9/CyclinT1) prepared in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Allow a 10-minute pre-incubation at room temperature to facilitate compound binding to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The substrate and ATP concentrations should be optimized for each kinase, typically at or near the Km value to ensure accurate IC₅₀ determination.

    • Incubate the reaction at 30°C for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using graphing software.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Compound_Prep Compound Dilution (10-point curve in DMSO) Plate_Compound Plate Compound/ DMSO Control Compound_Prep->Plate_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase Solution Reagent_Prep->Add_Kinase Start_Reaction Initiate Reaction (Add Substrate/ATP) Reagent_Prep->Start_Reaction Plate_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Develop_Signal Develop Luminescent Signal (Add Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Read Luminescence Develop_Signal->Read_Plate Analyze_Data Data Analysis (IC50 Calculation) Read_Plate->Analyze_Data

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cellular Target Engagement Assay (NanoBRET™)

To validate that a compound engages its intended target in a physiological context, a cellular target engagement assay is crucial. The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase in living cells.[10] This is achieved by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., Haspin or CDK9) fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Plating:

    • In a white, 384-well plate, dispense the cell suspension.

    • Add the test compound across a range of concentrations.

  • Tracer Addition and Incubation:

    • Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the kinase's ATP pocket.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

    • Determine the IC₅₀ value from the concentration-response curve.

Results: A Head-to-Head Comparison

The inhibitory activities of the novel 7-azaindole derivatives and selected benchmark drugs were evaluated against Haspin and CDK9/CyclinT kinases. The resulting half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound/InhibitorPrimary Target(s)Haspin IC₅₀ (nM)CDK9/CycT IC₅₀ (nM)Reference
7-Azaindole 8l Haspin 14 >10,000[8]
7-Azaindole 8g Haspin, CDK9/CycT 1,100800[8]
7-Azaindole 8h Haspin, CDK9/CycT 3305,600[8]
CHR-6494Haspin2-[11][12]
LDN-192960Haspin, DYRK210-[12]
Atuveciclib (BAY-1143572)CDK9-13[13]
AZD4573CDK9-<4[13]
VemurafenibB-RAFV600E--[14][15]

Note: A hyphen (-) indicates that data for that specific kinase was not reported or is not the primary target. Vemurafenib is included as a structural reference based on the 7-azaindole scaffold.

Discussion: Interpreting the Benchmarking Data

The data reveals several key insights into the potential of this novel 7-azaindole series.

Potency and Selectivity of Compound 8l: Compound 8l demonstrates potent inhibition of Haspin kinase with an IC₅₀ of 14 nM.[8] This is highly competitive with established Haspin inhibitors like LDN-192960 (10 nM) and is only seven-fold less potent than the leading inhibitor, CHR-6494 (2 nM).[11][12] Critically, compound 8l shows remarkable selectivity, with no significant activity against CDK9/CyclinT. This high degree of selectivity is a desirable trait in a targeted therapy, as it can minimize off-target effects and associated toxicities. The potent and selective profile of 8l marks it as an excellent candidate for further development as a specific anti-mitotic agent.

Dual-Target Inhibition Profile: Compounds 8g and 8h present an alternative therapeutic strategy: dual-target inhibition. While less potent against Haspin than 8l, they display activity against both Haspin and CDK9/CyclinT.[8] Such a profile could be advantageous in certain cancer types where both pathways are co-activated. However, their potency against CDK9 is modest compared to dedicated inhibitors like Atuveciclib (13 nM) and AZD4573 (<4 nM), suggesting that significant optimization would be required to develop a clinically viable dual inhibitor from this series.[13]

The Role of Kinases in Cell Cycle and Transcription

The targeted kinases, Haspin and CDK9, play distinct but complementary roles in processes that are often dysregulated in cancer.

G cluster_cycle Mitosis (M Phase) cluster_transcription Transcription (G1/S/G2 Phase) Prophase Prophase Metaphase Metaphase Anaphase Anaphase RNAPII RNA Polymerase II Transcription Gene Transcription (e.g., Mcl-1) RNAPII->Transcription Apoptosis Inhibition of Apoptosis Transcription->Apoptosis leads to Haspin Haspin Kinase H3T3 Histone H3 Thr3 Haspin->H3T3 phosphorylates CDK9 CDK9/CycT (P-TEFb) CDK9->RNAPII phosphorylates Cohesion Chromosome Cohesion & Alignment H3T3->Cohesion ensures Cohesion->Metaphase enables Inhibitor_Haspin Compound 8l (Haspin Inhibitor) Inhibitor_Haspin->Haspin inhibits Inhibitor_CDK9 Atuveciclib (CDK9 Inhibitor) Inhibitor_CDK9->CDK9 inhibits

References

A Guide to Ensuring Experimental Reproducibility with 4,6-dichloro-7-azaindolin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the journey from a promising molecule to a validated drug candidate is paved with rigorous experimentation. Reproducibility is the cornerstone of this process, ensuring that scientific findings are both reliable and robust.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving the novel compound 4,6-dichloro-7-azaindolin-2-one. While specific data for this molecule is not publicly available, we will establish a robust methodology for its characterization and evaluation, drawing comparisons with structurally related, commercially available alternatives.

The Challenge of Reproducibility in Chemical Research

A recent Nature survey highlighted a significant "reproducibility crisis," with over 70% of researchers reporting failure to reproduce another scientist's experiments.[1] In fields like medicinal chemistry and drug discovery, irreproducibility can stem from flawed experimental methods, impure reagents, or incomplete reporting of results.[1][3] This guide aims to address these challenges by providing a detailed, self-validating system for experimentation with 4,6-dichloro-7-azaindolin-2-one.

Part 1: Foundational Characterization of 4,6-dichloro-7-azaindolin-2-one

Before initiating any biological assays, the identity, purity, and solubility of the test compound must be unequivocally established. This foundational data is critical for ensuring that any observed biological effects are attributable to the compound of interest and not to impurities.

Protocol 1: Comprehensive Physicochemical Characterization

Objective: To confirm the structure and purity of synthesized 4,6-dichloro-7-azaindolin-2-one.

Methodologies:

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of 4,6-dichloro-7-azaindolin-2-one.

    • Mass Spectrometry (MS): Determine the accurate molecular weight using high-resolution mass spectrometry (HRMS). The observed mass should match the calculated exact mass of the compound (C₇H₄Cl₂N₂O).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to determine the purity of the compound. A purity level of >95% is generally required for biological screening.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify any potential impurities.

  • Solubility Determination:

    • Assess the solubility in common solvents used for biological assays, such as dimethyl sulfoxide (DMSO) and aqueous buffers. This information is crucial for preparing accurate stock solutions and avoiding precipitation during experiments.

Part 2: Comparative Biological Evaluation: A Kinase Inhibition Paradigm

The azaindole scaffold is a common feature in many kinase inhibitors.[4][5][6] Therefore, a logical first step in characterizing the biological activity of 4,6-dichloro-7-azaindolin-2-one is to screen it against a panel of protein kinases.[7][8] For this guide, we will compare its hypothetical performance against two commercially available, structurally related compounds: 7-azaindole and 4-chloro-7-azaindole .

Experimental Workflow for Kinase Inhibition Profiling

Caption: Workflow for comparative kinase inhibition profiling.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4,6-dichloro-7-azaindolin-2-one and its analogs against a panel of kinases.[9]

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of 4,6-dichloro-7-azaindolin-2-one, 7-azaindole, and 4-chloro-7-azaindole in 100% DMSO. Create a series of dilutions for dose-response curves.

  • Kinase Reaction:

    • In a 384-well plate, incubate the purified recombinant target kinase with varying concentrations of the test compounds.

    • Initiate the enzymatic reaction by adding a kinase-specific substrate and adenosine triphosphate (ATP).

    • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Quantify the amount of phosphorylated substrate or the amount of adenosine diphosphate (ADP) produced using a suitable detection method, such as fluorescence-based or luminescence-based assays.[8][10]

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO vehicle control.

    • Plot the dose-response curves and calculate the IC₅₀ values using a non-linear regression model.

Data Presentation: A Comparative Framework

The results of the kinase inhibition assays should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Kinase Inhibition Data (IC₅₀ in µM)

CompoundKinase AKinase BKinase C
4,6-dichloro-7-azaindolin-2-oneExperimental ValueExperimental ValueExperimental Value
4-chloro-7-azaindoleExperimental ValueExperimental ValueExperimental Value
7-azaindoleExperimental ValueExperimental ValueExperimental Value

Causality Behind Experimental Choices: The inclusion of less-chlorinated analogs (4-chloro-7-azaindole and 7-azaindole) allows for the assessment of structure-activity relationships (SAR). Differences in potency can provide insights into the role of the chlorine substituents in binding to the target kinases.

Part 3: Ensuring Trustworthiness and Authoritative Grounding

To ensure the trustworthiness of the experimental data, a self-validating system with appropriate controls is essential.[11]

Key Controls for Kinase Inhibition Assays:
  • Vehicle Control: Cells or enzymes treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[11]

  • Positive Control: A known inhibitor of the target kinase to validate the assay's performance.[8]

  • Negative Control: A structurally related but inactive compound to demonstrate specificity.

Signaling Pathway Visualization

Understanding the mechanism of action of a kinase inhibitor requires visualizing its effect on the relevant signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Compound 4,6-dichloro-7-azaindolin-2-one Compound->Kinase_A Inhibits

References

Independent Verification of 4,6-dichloro-pyrrolo[2,3-b]pyridine Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 4,6-dichloro-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The introduction of chlorine atoms at the 4 and 6 positions of this scaffold is anticipated to modulate its biological activity, potentially conferring selectivity and potency against specific kinase targets. This document outlines a logical, evidence-based approach to hypothesize and experimentally validate the bioactivity of this specific compound, comparing it against established kinase inhibitors.

The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrrolo[2,3-b]pyridine core is a bioisostere of purine, the fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of a wide array of protein kinases, thereby inhibiting their enzymatic activity.[2] Numerous studies have demonstrated the efficacy of substituted pyrrolo[2,3-b]pyridine and the related pyrrolo[2,3-d]pyrimidine cores as inhibitors of key kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and various Cyclin-Dependent Kinases (CDKs).[3][4]

Hypothesized Bioactivity of 4,6-dichloro-pyrrolo[2,3-b]pyridine

While direct experimental data on 4,6-dichloro-pyrrolo[2,3-b]pyridine is limited in publicly available literature, we can infer its likely biological targets based on the structure-activity relationships (SAR) of analogous compounds. The chlorine substitutions at the 4 and 6 positions are electron-withdrawing groups that can significantly alter the electronic distribution of the heterocyclic core, influencing its interaction with the kinase hinge region and surrounding amino acid residues.

Derivatives of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown potential as anticancer and antiviral agents, often functioning as kinase inhibitors.[5][6] Furthermore, various chlorinated azaindole derivatives have been explored as inhibitors of a range of kinases.[7] Based on this, it is hypothesized that 4,6-dichloro-pyrrolo[2,3-b]pyridine will exhibit inhibitory activity against one or more of the following kinase families:

  • VEGFR2: Many pyrrolo[2,3-d]pyrimidine derivatives show selective inhibition of VEGFR2.[3]

  • EGFR: The pyrrolo[2,3-d]pyrimidine scaffold is present in EGFR tyrosine kinase inhibitors.[4]

  • BRAF: Vemurafenib, a potent BRAF inhibitor, features a pyrrolo[2,3-b]pyridine core.[8]

This guide will focus on a systematic approach to verify the activity of 4,6-dichloro-pyrrolo[2,3-b]pyridine against these three representative and therapeutically relevant kinases.

Experimental Verification Workflow

A multi-tiered approach is essential for the robust verification of a compound's bioactivity. This workflow progresses from initial biochemical assays to cell-based assays and finally to the analysis of downstream signaling pathways.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanism of Action in_vitro_kinase In Vitro Kinase Assays (VEGFR2, EGFR, BRAF V600E) selectivity_profiling Kinase Selectivity Profiling in_vitro_kinase->selectivity_profiling If active select_cell_lines Select appropriate cancer cell lines (e.g., A549, HT-29, HUVEC) in_vitro_kinase->select_cell_lines If active cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) western_blot Western Blot Analysis of Downstream Signaling cell_viability->western_blot If cytotoxic select_cell_lines->cell_viability

Caption: Tiered experimental workflow for bioactivity verification.

Tier 1: In Vitro Kinase Assays

The initial step is to determine the direct inhibitory effect of 4,6-dichloro-pyrrolo[2,3-b]pyridine on the enzymatic activity of the target kinases.

Protocol: Universal Fluorescence-Based In Vitro Kinase Assay [9]

  • Reagent Preparation:

    • Prepare a stock solution of 4,6-dichloro-pyrrolo[2,3-b]pyridine in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Reconstitute recombinant human kinases (VEGFR2, EGFR, BRAF V600E) and their respective biotinylated peptide substrates according to the manufacturer's instructions.

    • Prepare a solution of ATP at a concentration close to its Km for each kinase.

    • Prepare detection reagents: terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and its specific peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the time specified for each kinase.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (anti-phospho-antibody and streptavidin-XL665).

    • Incubate to allow for antibody-peptide binding.

    • Read the plate on a time-resolved fluorescence reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Comparative Compounds and Controls:

Target KinasePositive Control Inhibitor
VEGFR2Sunitinib[10], Sorafenib[10]
EGFRGefitinib[11], Erlotinib[11]
BRAF V600EVemurafenib[12], Dabrafenib[12]

A kinase selectivity profiling against a broader panel of kinases is recommended if significant inhibition is observed for any of the primary targets. This will provide a more comprehensive understanding of the compound's specificity.[13]

Tier 2: Cell-Based Viability Assays

Following the confirmation of in vitro kinase inhibition, the next step is to assess the compound's effect on the viability of cancer cell lines that are dependent on the target kinases.

Protocol: MTT Cell Viability Assay [14][15]

  • Cell Culture:

    • Culture cancer cell lines in appropriate media. Suggested cell lines include:

      • A549 (human lung carcinoma): Expresses EGFR.

      • HT-29 (human colon adenocarcinoma): Harbors the BRAF V600E mutation.

      • HUVEC (human umbilical vein endothelial cells): Dependent on VEGFR2 signaling for proliferation.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4,6-dichloro-pyrrolo[2,3-b]pyridine and the respective positive control inhibitors for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the media and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Tier 3: Mechanism of Action - Western Blot Analysis

To confirm that the observed cytotoxic effects are due to the inhibition of the intended signaling pathway, Western blot analysis of key downstream effector proteins should be performed.

Protocol: Western Blot Analysis of Kinase Signaling Pathways [16][17]

  • Cell Lysis and Protein Quantification:

    • Treat the selected cell lines with 4,6-dichloro-pyrrolo[2,3-b]pyridine at concentrations around its GI50 value for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Key Proteins to Analyze:

Signaling PathwayPhosphorylated ProteinTotal Protein
VEGFR2 p-VEGFR2 (Tyr1175), p-ERK1/2 (Thr202/Tyr204)VEGFR2, ERK1/2
EGFR p-EGFR (Tyr1068), p-Akt (Ser473)EGFR, Akt
BRAF/MEK/ERK p-MEK1/2 (Ser217/221), p-ERK1/2 (Thr202/Tyr204)MEK1/2, ERK1/2

Signaling Pathway Diagrams:

G cluster_0 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates DAG + IP3 DAG + IP3 PLCg->DAG + IP3 PKC PKC DAG + IP3->PKC RAF RAF PKC->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation, Migration Proliferation, Migration ERK->Proliferation, Migration G cluster_0 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Binds GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival mTOR->Survival G cluster_0 BRAF/MEK/ERK Signaling Growth_Factors Growth_Factors RTK RTK Growth_Factors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

References

Safety Operating Guide

Personal protective equipment for handling 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling this compound. The toxicological properties of this specific compound have not been exhaustively investigated[1]. Therefore, a conservative, risk-averse approach is mandated, treating it as a potentially hazardous and biologically active substance.

Hazard Assessment and Risk Profile

While specific data for the title compound is limited, information from structurally similar chlorinated heterocyclic compounds provides a baseline for hazard assessment. Analogs are classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed[2][3].

  • Skin Irritation: Causes skin irritation[2][3].

  • Eye Irritation: Causes serious eye irritation[2][3].

  • Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol[2][3].

The presence of two chlorine atoms on the heterocyclic ring system suggests potential for reactivity and biological activity, a common feature in many pharmaceutical building blocks[4]. The primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion.

The Hierarchy of Safety Controls

Effective laboratory safety relies on a multi-layered approach. Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard; it should always be used in conjunction with robust engineering and administrative controls.

Engineering Controls: Your First Line of Defense

The primary objective is to physically isolate the chemical from the user.

  • Chemical Fume Hood: All operations involving the solid compound or its solutions—including weighing, transfers, and reaction setups—must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols[2][5].

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and to dilute any fugitive emissions[6].

  • Safety Equipment: An accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled[5][7].

Administrative Controls: How You Work Safely

These are the procedures and practices that minimize exposure risk.

  • Designated Areas: Clearly designate specific areas within the fume hood for handling this compound.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[5]. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks[1][2][6].

Personal Protective Equipment (PPE) Protocols

The selection of PPE is dictated by the specific task and the associated risk of exposure. Always inspect PPE for damage or defects before use[1][6].

PPE Recommendations by Task Risk Level
Risk Level Operations Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low Handling sealed containers; Analytical sample preparation (in solution, <1 mL) inside a fume hood.Single pair of nitrile gloves (minimum 4-mil thickness).ANSI Z87.1-compliant safety glasses with side shields[8].Standard cotton lab coat, fully buttoned.Not required if performed strictly within a certified fume hood.
Medium Weighing solid powder; Preparing solutions; Performing reactions and work-ups.Double-gloving with two pairs of nitrile gloves. Change outer glove immediately upon contamination.Chemical splash goggles that form a seal around the eyes[9].Chemical-resistant lab coat or a standard lab coat with disposable chemical-resistant sleeves.Not required if performed strictly within a certified fume hood.
High / Emergency Large-scale operations (>5g); Cleaning up spills.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) over an inner pair of nitrile gloves.Face shield worn over chemical splash goggles[1][9].Chemical-resistant suit or apron over a lab coat[2][8].Air-purifying respirator with a combination P100 particulate and organic vapor cartridge[2][9].

Procedural Guidance

Safe Handling and Use Workflow

This step-by-step protocol ensures a systematic and safe approach to handling this compound.

  • Preparation:

    • Verify the fume hood is functioning correctly.

    • Don the appropriate PPE for a "Medium Risk" operation (see table).

    • Cover the work surface in the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

  • Weighing and Transfer:

    • Perform all weighing of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust[1][2].

    • Close the primary container immediately after dispensing.

  • Reaction and Work-up:

    • Conduct all subsequent steps (dissolving, reacting, extraction) within the fume hood.

    • Keep all reaction vessels closed or covered to the extent possible.

  • Post-Procedure Cleanup:

    • Quench and neutralize any reactive waste materials within the fume hood.

    • Decontaminate glassware with a suitable solvent.

    • Wipe down the work surface in the fume hood.

  • Doffing PPE and Disposal:

    • Remove the outer pair of gloves first, using a proper removal technique to avoid skin contact[1][6].

    • Remove lab coat and goggles.

    • Remove the inner pair of gloves.

    • Dispose of all contaminated disposable items in a designated hazardous waste container[1].

    • Wash hands thoroughly.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood & Assemble Equipment Don_PPE 2. Don Medium-Risk PPE (Double Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weigh & Transfer Solid Don_PPE->Weigh React 4. Perform Reaction / Work-up Weigh->React Cleanup 5. Decontaminate Glassware & Work Surface React->Cleanup Doff_PPE 6. Doff & Dispose of PPE Cleanup->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Safe Handling of this compound.

Emergency Protocol: Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash down, if applicable).

  • Protect: Do not attempt to clean a significant spill without appropriate "High Risk" PPE, including respiratory protection[6].

  • Contain: For small spills (<1g), cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[5].

  • Collect: Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container[1][2].

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: The compound itself, as well as any contaminated consumables (gloves, bench paper, silica gel), must be collected in a clearly labeled, sealed hazardous waste container[1].

  • Liquid Waste: Collect all reaction mixtures and solvent rinses in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour any amount down the drain[2][5].

  • Contaminated Packaging: The original product container should be disposed of as unused product through a licensed disposal company[1].

References

×

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.